Tfmb-(R)-2-HG
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl (2R)-5-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTLNUGKDZMPTC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@H]1C(=O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Tfmb-(R)-2-HG
Abstract
This compound, a trifluoromethylbenzyl-esterified and cell-permeable derivative of (R)-2-hydroxyglutarate ((R)-2-HG), serves as a critical investigational tool in the study of oncometabolism. (R)-2-HG is an oncometabolite produced at high levels in cancers harboring gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes.[1] Due to its structural similarity to the endogenous metabolite α-ketoglutarate (α-KG), (R)-2-HG functions as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[2][3] this compound facilitates the study of (R)-2-HG's roles by efficiently crossing cellular membranes and delivering high intracellular concentrations of the active oncometabolite.[2] Its application has been pivotal in demonstrating that (R)-2-HG is sufficient to induce leukemogenesis-associated phenotypes, including blocked cellular differentiation and enhanced proliferation.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, the resultant signaling pathway perturbations, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action
The primary mechanism of action of this compound is to serve as a pro-drug for the oncometabolite (R)-2-HG. Once inside the cell, intracellular esterases are believed to cleave the trifluoromethylbenzyl group, releasing (R)-2-HG. This liberated (R)-2-HG then acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[3] These enzymes are crucial for various cellular processes, and their inhibition leads to widespread epigenetic and metabolic dysregulation.[2]
Competitive Inhibition of α-KG-Dependent Dioxygenases
(R)-2-HG's structure closely mimics that of α-KG, allowing it to bind to the active sites of α-KG-dependent enzymes without facilitating the catalytic reaction. This competitive inhibition is the cornerstone of its oncogenic activity.[1][3] The major families of enzymes targeted by (R)-2-HG include:
-
Ten-Eleven Translocation (TET) DNA Hydroxylases: These enzymes (TET1, TET2, TET3) are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. Inhibition of TET enzymes by (R)-2-HG leads to a global decrease in 5hmC and subsequent DNA hypermethylation, altering gene expression profiles.[1][5]
-
Histone Lysine Demethylases (KDMs): Many histone demethylases, particularly those containing a Jumonji C (JmjC) domain, are α-KG-dependent. (R)-2-HG inhibits these enzymes, leading to the accumulation of repressive histone methylation marks and altered chromatin states.[2][5] Specifically, KDM5 histone demethylases are key targets.[2][5]
-
Prolyl Hydroxylases (PHDs): These enzymes, also known as EglN hydroxylases, are involved in the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). The functional consequence of (R)-2-HG on this family is complex, with some studies suggesting inhibition while others point to activation.[1]
The downstream effects of inhibiting these dioxygenases are profound, leading to a block in cellular differentiation and an increase in cellular proliferation, which are hallmarks of cancer.[4]
Other Reported Mechanisms
Beyond dioxygenase inhibition, studies have suggested that (R)-2-HG can also impact cellular metabolism through other targets:
-
ATP Synthase and mTOR Signaling: (R)-2-HG has been shown to bind to and inhibit ATP synthase, which in turn leads to the inhibition of mTOR signaling. This suggests a potential growth-suppressive function under certain metabolic conditions.[6]
-
Lactate Dehydrogenase (LDH): In the tumor microenvironment, tumor-derived (R)-2-HG can be taken up by CD8+ T cells. Inside these immune cells, it targets and inhibits LDH, impairing T-cell metabolism, cytotoxicity, and interferon-γ signaling.[7]
Quantitative Data Summary
The efficacy of this compound is dose-dependent, with specific concentrations required to achieve intracellular (R)-2-HG levels sufficient for enzymatic inhibition.
Table 1: Cellular Concentrations and Efficacy of this compound in TF-1 Cells
| Extracellular this compound | Resulting Intracellular (R)-2-HG | Effect on Global 5hmC Levels | Reference |
|---|---|---|---|
| 100 µM | 0.8 mM | No significant suppression | [5] |
| 250 µM | 2.0 mM | No significant suppression | [5] |
| 500 µM | ~4.0 mM | Significant suppression |[5] |
Table 2: Inhibitory Concentrations (IC50) of (R)-2-HG for Key Enzyme Targets
| Enzyme Target | Reported IC50 of (R)-2-HG | Comments | Reference |
|---|---|---|---|
| TET2 | ~5 mM | Higher concentrations of (R)-2-HG are needed for inhibition. | [5] |
| KDM5A, KDM5C, KDM5D | < 2.0 mM | More sensitive to (R)-2-HG inhibition than TET2. | [5] |
| General α-KG-dependent dioxygenases | 250 - 500 µM (extracellular this compound) | Effective range for observing biological effects. |[2] |
Key Experimental Protocols
The following protocols are fundamental to investigating the mechanism of this compound.
Cell Culture and Proliferation Assay for Cytokine Independence
This experiment assesses the ability of this compound to promote growth factor-independent proliferation, a hallmark of leukemic transformation.
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Cell Line: TF-1 human erythroleukemia cells, which are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation.[4]
-
Methodology:
-
Pre-treatment: Culture TF-1 cells in standard media supplemented with GM-CSF and the desired concentration of this compound (e.g., 250 µM) or DMSO (vehicle control) for a minimum of 4-10 passages to allow for cellular transformation.[4]
-
Cytokine Withdrawal: Wash the cells thoroughly to remove GM-CSF and re-plate them in cytokine-poor media, either maintaining the presence of this compound or removing it to test for reversibility.[4]
-
Proliferation Measurement: Count viable cells at regular intervals (e.g., every 2-3 days) using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Analysis: Plot cell number versus time to generate growth curves. Compare the proliferation of this compound-treated cells to control cells in the absence of GM-CSF.
-
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | >98% [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Oncometabolite Mimic: A Technical Guide to Tfmb-(R)-2-HG's Induction of a Cancer-like Metabolic State
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of oncometabolites, such as (R)-2-hydroxyglutarate ((R)-2-HG), has reshaped our understanding of cancer metabolism, demonstrating that metabolic dysregulation can be a driving force in tumorigenesis. Tfmb-(R)-2-HG, a cell-permeable esterified form of (R)-2-HG, serves as a powerful research tool to investigate the cancer-like metabolic state induced by this oncometabolite. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms cellular metabolism and signaling, leading to a phenotype characteristic of cancer. We will explore its primary mode of action, its impact on key enzymatic and signaling pathways, and provide detailed experimental protocols and quantitative data to facilitate further research in this critical area of cancer biology and drug development.
Introduction: The Rise of an Oncometabolite Mimic
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1][3] (R)-2-HG accumulates to millimolar concentrations within tumor cells and acts as a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes.[1][4][5]
To study the downstream effects of (R)-2-HG accumulation, researchers utilize this compound, a cell-permeable analog. The trifluoromethylbenzyl (Tfmb) ester moiety enhances cellular uptake, allowing for the controlled induction of a high intracellular (R)-2-HG state, thereby mimicking the metabolic environment of IDH-mutant cancers.[6] This guide will dissect the mechanisms by which this compound induces a cancer-like metabolic state.
Core Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases
The primary mechanism by which this compound exerts its effects is through the intracellular release of (R)-2-HG, which then acts as a competitive inhibitor of numerous α-ketoglutarate-dependent dioxygenases.[1][4][7] These enzymes utilize α-KG as a co-substrate to catalyze various oxidative reactions. The structural similarity between (R)-2-HG and α-KG allows (R)-2-HG to bind to the active site of these enzymes, thereby preventing the binding of α-KG and inhibiting their catalytic activity.[1]
This competitive inhibition has profound consequences on two major cellular processes:
-
Epigenetic Reprogramming: Inhibition of histone and DNA demethylases.
-
Metabolic and Signaling Dysregulation: Alteration of pathways including hypoxia-inducible factor (HIF) signaling and mTOR signaling.
Epigenetic Alterations: A Hallmarks of the Cancer-Like State
A primary consequence of inhibiting α-KG-dependent dioxygenases is the widespread alteration of the epigenetic landscape.
Inhibition of Histone Demethylases
(R)-2-HG inhibits the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[5][8] This inhibition leads to a state of histone hypermethylation, which can alter gene expression patterns and promote oncogenesis. For instance, inhibition of KDM5 histone demethylases by (R)-2-HG has been shown to drive transformation in IDH-mutant cancers.[9]
Inhibition of TET DNA Hydroxylases
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are α-KG-dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1] (R)-2-HG competitively inhibits TET enzymes, leading to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation.[9] This epigenetic modification is a key feature of IDH-mutant cancers and can lead to the silencing of tumor suppressor genes.
Metabolic and Signaling Pathway Dysregulation
Beyond epigenetics, this compound induces a cancer-like state by perturbing key metabolic and signaling pathways.
mTOR Signaling Pathway
Recent studies have shown that (R)-2-HG can inhibit ATP synthase, leading to a decrease in cellular ATP levels.[10] This energy deficit can, in turn, inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][11] While mTOR is often hyperactive in cancer, its inhibition by (R)-2-HG in certain contexts may contribute to a more complex metabolic reprogramming that ultimately benefits the cancer cell.
HIF-1α Signaling
The hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cells to adapt to low oxygen conditions. The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. While it was initially hypothesized that (R)-2-HG would inhibit PHDs and stabilize HIF-1α, some studies suggest that the L-enantiomer, (S)-2-HG, is a more potent inhibitor of PHDs.[12] However, the interplay between 2-HG enantiomers and HIF signaling is complex and context-dependent.
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. embopress.org [embopress.org]
- 6. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | >98% [smolecule.com]
- 8. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]
- 9. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tfmb-(R)-2-HG: A Key Tool for Interrogating IDH Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG is a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, which leads to widespread epigenetic alterations and a block in cellular differentiation, ultimately driving tumorigenesis.[1][2][3]
To study the downstream effects of (R)-2-HG in a controlled manner, researchers have developed cell-permeable analogs. One such tool is Tfmb-(R)-2-HG, a trifluoromethylbenzyl-esterified version of (R)-2-HG. This modification renders the molecule more lipophilic, facilitating its transport across the cell membrane.[4] Once inside the cell, esterases cleave the trifluoromethylbenzyl group, releasing (R)-2-HG to mimic the effects of endogenous oncometabolite accumulation in IDH mutant cancers. This technical guide provides an in-depth overview of this compound as a research tool, including its mechanism of action, key experimental data, and detailed protocols for its use.
Mechanism of Action
This compound serves as a pro-drug of (R)-2-HG. Its primary mechanism of action is the competitive inhibition of a-KG-dependent dioxygenases.[5] These enzymes play crucial roles in various cellular processes, and their inhibition by (R)-2-HG, delivered via this compound, leads to several key downstream effects that are characteristic of IDH mutant cancers.
Key Molecular Targets and Downstream Effects:
-
TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: (R)-2-HG inhibits TET enzymes, particularly TET2, which are responsible for the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation.[1][6] This inhibition leads to a global DNA hypermethylation phenotype, a characteristic feature of IDH mutant tumors.[4][7]
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): (R)-2-HG also inhibits several members of the KDM family, such as KDM5, which are responsible for removing methyl groups from histone lysine residues.[6][8] This leads to histone hypermethylation, for example, an increase in H3K4me3, and altered gene expression that contributes to the block in cellular differentiation.[3][8]
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): The effect of (R)-2-HG on HIF signaling is complex and can be context-dependent. While some studies suggest inhibition of PHDs, leading to HIF-1α stabilization, others report that (R)-2-HG can promote HIF-1α degradation.[9]
The culmination of these epigenetic alterations is a profound change in the cellular landscape, leading to a block in differentiation and enhanced proliferation, hallmarks of cancer.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound to investigate the effects of (R)-2-HG in cellular models.
Table 1: Cellular Effects of this compound in TF-1 Erythroleukemia Cells
| Parameter | Concentration of this compound | Observation | Reference |
| Intracellular (R)-2-HG | 250 µM | Achieves intracellular (R)-2-HG levels of approximately 2.0 mM, comparable to levels in primary IDH-mutant AML. | [6] |
| 500 µM | Results in intracellular (R)-2-HG levels of approximately 4 mM. | [6] | |
| 5hmC Levels | 100 µM and 250 µM | No significant suppression of global 5hmC levels. | [6] |
| 500 µM | Significant suppression of global 5hmC levels. | [6] | |
| Cytokine Independence | 250 µM | Promotes cytokine-independent proliferation. | [6][10] |
| Differentiation Block | 500 µM | Blocks erythropoietin (EPO)-induced differentiation. | [4] |
| Histone Methylation | 250 µM | Induces increased trimethyl-H3K4 at specific sites. | [6] |
Table 2: IC50 Values of (R)-2-HG for Key α-KG-Dependent Dioxygenases
| Enzyme | IC50 of (R)-2-HG | Reference |
| TET2 | ~5 mM | [6] |
| JMJD2A (KDM4A) | ~25 µM | [3] |
| KDM5A, KDM5C, KDM5D | Inhibited by tumor-relevant concentrations (low mM range) | [6] |
| HIF Prolyl Hydroxylase | >5 mM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: TF-1 Cell Cytokine Independence Assay
This assay assesses the ability of this compound to promote the proliferation of the cytokine-dependent TF-1 cell line in the absence of granulocyte-macrophage colony-stimulating factor (GM-CSF).
Materials:
-
TF-1 cells (ATCC CRL-2003)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin
-
Recombinant human GM-CSF
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell counting solution (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Maintain TF-1 cells in complete RPMI-1640 medium supplemented with 2 ng/mL GM-CSF.[11]
-
Pre-treatment: Passage TF-1 cells in the presence of the desired concentration of this compound (e.g., 250 µM) or DMSO vehicle control for a specified period (e.g., 6-21 days) in medium containing GM-CSF.[6][10]
-
Cytokine Withdrawal: After the pre-treatment period, wash the cells three times with PBS to remove any remaining GM-CSF.
-
Seeding: Resuspend the cells in complete RPMI-1640 medium without GM-CSF, containing either this compound or DMSO. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment: At various time points (e.g., day 0, 2, 4, 6), measure cell proliferation using a suitable assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Plot the relative luminescence units (RLU) or cell number against time to determine the effect of this compound on cytokine-independent growth.
Protocol 2: Measurement of Global 5-hydroxymethylcytosine (5hmC) Levels
This protocol describes the quantification of global 5hmC levels in genomic DNA from cells treated with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells treated with this compound or vehicle control
-
Genomic DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled internal standards (e.g., d3-5mC, d2-5hmC)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from treated and control cells using a commercial kit according to the manufacturer's protocol.
-
DNA Digestion:
-
Digest 1 µg of genomic DNA with 10 units of Nuclease P1 in 20 µL of reaction buffer at 37°C for 2 hours.
-
Add 2 µL of 10x alkaline phosphatase buffer and 1 unit of alkaline phosphatase, and incubate at 37°C for an additional 1 hour to digest the DNA into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Add stable isotope-labeled internal standards to the digested DNA samples.
-
Centrifuge the samples at high speed to pellet any undigested material.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the levels of cytosine, 5mC, and 5hmC using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Calculate the percentage of 5hmC relative to total cytosine or guanine after normalizing to the internal standards. Compare the 5hmC levels between this compound-treated and control samples. A detailed protocol for LC-ESI-MS/MS-MRM can be found in the literature.[12]
Protocol 3: Intracellular (R)-2-HG Measurement by GC-MS
This protocol outlines the measurement of intracellular (R)-2-HG concentrations in cells treated with this compound using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cells treated with this compound or vehicle control
-
Methanol:Water:Chloroform (1:1:1) extraction buffer
-
Stable isotope-labeled (R,S)-2-HG internal standard
-
Derivatization agent (e.g., MTBSTFA)
-
GC-MS system with a chiral column
Procedure:
-
Metabolite Extraction:
-
Rapidly quench the metabolism of pelleted cells by adding ice-cold extraction buffer.
-
Vortex the samples vigorously and incubate on ice.
-
Centrifuge at high speed to separate the polar and non-polar phases.
-
Collect the upper aqueous phase containing the polar metabolites.
-
-
Derivatization:
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried metabolites in a derivatization agent and incubate at a specified temperature to create volatile derivatives suitable for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC-MS system equipped with a chiral column to separate the (R)- and (S)-enantiomers of 2-HG.
-
Use selected ion monitoring (SIM) mode to detect and quantify the specific fragments of the derivatized 2-HG and the internal standard.
-
-
Data Analysis: Generate a standard curve using known concentrations of (R)-2-HG. Calculate the intracellular concentration of (R)-2-HG in the samples by normalizing to the internal standard and the cell number. A detailed protocol for a novel GC-MS/MS assay has been described for measuring 2-HG enantiomers.[2]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in mimicking IDH mutant cancer cell phenotypes.
Experimental Workflow
Caption: Workflow for the TF-1 cell cytokine independence assay using this compound.
Conclusion
This compound is an invaluable tool for researchers studying the biology of IDH mutant cancers. Its ability to permeate cells and release (R)-2-HG allows for the controlled investigation of the oncometabolite's downstream effects on epigenetics, differentiation, and proliferation. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further unravel the complexities of IDH mutant malignancies and to explore potential therapeutic strategies. As our understanding of the multifaceted roles of (R)-2-HG continues to evolve, the use of chemical probes like this compound will remain central to advancing research in this field.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. smolecule.com [smolecule.com]
- 8. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elabscience.com [elabscience.com]
- 12. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of Tfmb-(R)-2-HG on Histone and DNA Methylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tfmb-(R)-2-HG is a cell-permeable analog of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite that accumulates in cancers with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[1][2] As a structural mimic of the essential metabolic cofactor α-ketoglutarate (α-KG, also known as 2-oxoglutarate or 2OG), (R)-2-HG functions as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][4][5] This guide elucidates the profound impact of this compound on two critical classes of these enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). By inhibiting these key epigenetic modifiers, this compound induces significant alterations in the cellular landscape of DNA and histone methylation, leading to changes in gene expression and cellular phenotype.[1][6]
Core Mechanism of Action
The central mechanism of this compound revolves around its intracellular conversion to (R)-2-HG, which then competitively inhibits α-KG-dependent dioxygenases. These enzymes utilize α-KG, along with Fe(II) and O₂, to catalyze various oxidative reactions, including the demethylation of histones and the hydroxylation of 5-methylcytosine (5mC) in DNA.[7][8] By binding to the α-KG binding site on these enzymes, (R)-2-HG blocks their catalytic activity, leading to a hypermethylated state for both histones and DNA.[3][4]
Impact on DNA Methylation
TET enzymes (TET1, TET2, TET3) initiate active DNA demethylation by oxidizing 5mC to 5-hydroxymethylcytosine (5hmC).[7][8] This conversion is a critical step, as 5hmC is not efficiently recognized by maintenance DNA methyltransferases, leading to its passive dilution during replication.[7] Furthermore, TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair pathway.[8]
By inhibiting TET enzymes, this compound blocks the formation of 5hmC, resulting in the preservation of 5mC marks and a global reduction in 5hmC levels. This effect has been demonstrated to be dose-dependent in hematopoietic cell lines.[2][6]
Quantitative Data: Effect on 5hmC Levels
The following table summarizes the observed effect of this compound on global 5hmC levels in a human hematopoietic cell line.
| Cell Line | Compound | Concentration | Treatment Duration | Outcome | Reference |
| TF-1 | This compound | 100 µM | 21 days | No significant suppression of 5hmC | [6] |
| TF-1 | This compound | 250 µM | 21 days | No significant suppression of 5hmC | [6] |
| TF-1 | This compound | 500 µM | 21 days | Significant suppression of global 5hmC | [6][9] |
Note: The study noted that 500 µM this compound treatment resulted in intracellular (R)-2-HG levels of ~4 mM, which is near the reported IC₅₀ value for TET2 inhibition (~5 mM).[6]
Impact on Histone Methylation
A wide range of JmjC domain-containing histone demethylases are also α-KG-dependent dioxygenases.[1][6] These enzymes are responsible for removing methyl groups from lysine residues on histones, thereby regulating chromatin structure and gene accessibility. For example, the KDM5 family of demethylases targets histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active promoters.[6]
The inhibitory action of (R)-2-HG on these KDMs prevents the removal of histone methylation marks, leading to their accumulation. This can result in widespread changes to the histone code and subsequent alterations in gene expression programs.[6][10]
Quantitative Data: Inhibition of Histone Demethylases by (R)-2-HG
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for (R)-2-HG against specific α-KG-dependent histone demethylases. This demonstrates the direct inhibitory potential that is harnessed by the cell-permeable this compound.
| Enzyme Target | Enzyme Family | IC₅₀ of (R)-2-HG | Notes | Reference |
| JMJD2A (KDM4A) | KDM4 Family | ~25 µM | A histone H3K9/H3K36 demethylase. | [4][11] |
| Rph1 | KDM4 Family (Yeast Homolog) | Most sensitive KDM in yeast model. | Inhibition leads to extensive gene expression changes. | [10] |
Experimental Protocols
Cell Culture Treatment with this compound
-
Reagent Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 30-55 mg/mL).[3][12] Store stock solutions at -20°C for short-term or -80°C for long-term use.[1][9]
-
Cell Seeding: Plate cells (e.g., TF-1 human erythroleukemia cells) at an appropriate density in their recommended growth medium.
-
Treatment: Dilute the this compound stock solution in the culture medium to achieve the desired final concentration (typically ranging from 100 µM to 500 µM).[9] An equivalent volume of DMSO should be added to control cultures.
-
Incubation: Culture the cells for the specified duration (e.g., 6 to 21 days).[2][6] The medium containing this compound or vehicle should be replenished as required by the cell line's culture protocol.
-
Harvesting: After treatment, harvest cells by centrifugation for downstream analysis of DNA and histone modifications.
Quantification of Global 5mC and 5hmC by LC-MS/MS
This protocol outlines the gold-standard method for accurate quantification of global DNA modifications.[13][14]
-
Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cell pellets using a standard DNA extraction kit or protocol (e.g., phenol-chloroform extraction).
-
DNA Digestion:
-
LC-MS/MS Analysis:
-
Inject the digested sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[13]
-
Separate the nucleosides using a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[15]
-
Operate the mass spectrometer in the positive ion Multiple Reaction Monitoring (MRM) mode.[13]
-
Monitor the specific mass-to-charge (m/z) transitions for each nucleoside:
-
-
Quantification: Calculate the percentage of 5mC and 5hmC by dividing their respective MRM peak areas by the total peak area for all cytosine species (dC + 5mdC + 5hmdC).[13] Use standard curves generated from known concentrations of nucleoside standards for absolute quantification.[15]
Quantitative Analysis of Histone Modifications by Mass Spectrometry
This "bottom-up" proteomics approach allows for the quantification of specific histone post-translational modifications.[16]
-
Histone Extraction: Isolate nuclei from cell pellets. Extract histone proteins using an acid extraction protocol (e.g., with sulfuric acid).
-
Sample Preparation & Digestion:
-
(Optional but recommended) Derivatize the histone sample using chemical labeling (e.g., propionylation) to block unmodified lysine amines. This reduces sample complexity and improves peptide identification.
-
Digest the histones into smaller peptides using an appropriate protease, typically trypsin, which cleaves after lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Q Exactive) coupled with liquid chromatography.
-
For targeted quantification, use a Parallel-Reaction Monitoring (PRM) method.[17] In PRM, the mass spectrometer is programmed to isolate a specific peptide precursor ion (e.g., the peptide containing H3K4) and then fragment it, monitoring all resulting fragment ions.
-
-
Data Analysis:
-
Identify peptides based on their fragmentation patterns.
-
Quantify the relative abundance of a specific modification (e.g., H3K4me3 vs. H3K4me2 vs. H3K4me1) by comparing the integrated peak areas of the corresponding peptide fragments. The use of stable isotope-labeled (SILAC) histones as internal standards can improve accuracy.[17]
-
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. embopress.org [embopress.org]
- 6. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into 5hmC DNA Modification: Generation, Distribution and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TargetMol [targetmol.com]
- 13. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. LC-MS quantification of 5mC and 5hmC nucleosides [bio-protocol.org]
- 16. Epiproteomics: quantitative analysis of histone marks and codes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Oncometabolite Mimic: A Technical Guide to the Interplay of Tfmb-(R)-2-HG and α-Ketoglutarate-Dependent Dioxygenases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the relationship between the cell-permeable (R)-2-hydroxyglutarate analogue, Tfmb-(R)-2-HG, and the broad family of α-ketoglutarate-dependent dioxygenases (α-KGDDs). Elevated levels of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, are a hallmark of certain cancers, including glioma and acute myeloid leukemia (AML).[1][2][3][4] this compound serves as a critical research tool to elucidate the downstream cellular and molecular consequences of (R)-2-HG accumulation. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.
Core Mechanism: Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
(R)-2-hydroxyglutarate is structurally similar to the endogenous metabolite α-ketoglutarate (α-KG), which is an essential cofactor for a large family of over 60 dioxygenase enzymes.[5][6] These α-KGDDs play crucial roles in a variety of cellular processes, including epigenetic regulation through histone and DNA demethylation, hypoxia sensing, and collagen biosynthesis.[4][7][8][9]
The primary mechanism by which (R)-2-HG, and by extension its cell-permeable prodrug form this compound, exerts its biological effects is through competitive inhibition of α-KGDDs.[1][10][11][12] (R)-2-HG binds to the α-KG binding site within the catalytic domain of these enzymes, thereby preventing the binding of the native substrate and inhibiting their enzymatic activity.[2] This inhibition leads to widespread downstream effects, most notably the alteration of the epigenetic landscape.[13][14][15]
This compound is an esterified, cell-permeable derivative of (R)-2-HG.[11][16][17] Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (Tfmb) group, releasing (R)-2-HG and allowing it to accumulate to high intracellular concentrations that mimic the pathophysiology of IDH-mutant cancers.[18]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound and (R)-2-HG on various α-KGDDs and cellular processes.
| Table 1: Cellular Effects of this compound | |
| Cell Line | Effect |
| TF-1 | Treatment with 100 µM and 250 µM this compound resulted in intracellular (R)-2-HG levels of 0.8 mM and 2.0 mM, respectively, without suppressing global 5hmC levels.[19] |
| TF-1 | Treatment with 500 µM this compound led to intracellular (R)-2-HG levels of approximately 4 mM and significant suppression of 5-hydroxymethylcytosine (5hmC).[19] |
| TF-1 | Treatment with 100-500 µM this compound promoted growth factor-independent growth and inhibited differentiation in a dose- and passage-dependent manner.[12] |
| N::TVA;Cdkn2a lox/lox ;Atrx lox/lox ;Pten lox/lox astrocytes | 3 mM this compound significantly enhanced anchorage-independent growth.[12] |
| Table 2: Inhibitory Concentrations (IC50) of (R)-2-HG against α-Ketoglutarate-Dependent Dioxygenases | |
| Enzyme | IC50 of (R)-2-HG |
| KDM5A, KDM5C, KDM5D | Intracellular (R)-2-HG levels of 2.0 mM (achieved with 250 µM this compound) are higher than the IC50 values for these enzymes.[19] |
| TET2 | The IC50 value is approximately 5 mM.[19] |
| JMJD2A | Approximately 25 µM.[3] |
| PHD2 | Approximately 7 mM.[3] |
| BBOX1 | Approximately 13 mM.[3] |
| Table 3: Comparative Inhibitory Potency of 2-HG Enantiomers | |
| Enzyme/Process | Observation |
| KDM5B/JARID1B/PLU-1 | L-2-HG (Ki = 0.628 ± 0.036 mM) is approximately 17-fold more potent than D-2-HG (Ki = 10.87 ± 1.85 mM) in inhibiting this enzyme.[1] |
| Leukemic Transformation | (R)-2-HG, but not (S)-2-HG, promotes leukemic transformation.[2][18] |
| TET2 Inhibition | (S)-2-HG is a more potent inhibitor of TET2 than (R)-2-HG.[18] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Proliferation Assays
-
Cell Lines: Human erythroleukemia cell line TF-1 is commonly used. These cells are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for proliferation and can be induced to differentiate with erythropoietin (EPO).
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and GM-CSF.
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 100 µM, 250 µM, 500 µM). Control cells are treated with the vehicle (DMSO) alone.[19]
-
Proliferation Assay (Cytokine Withdrawal):
-
After a predetermined number of passages in the presence of this compound or vehicle, cells are washed to remove GM-CSF.
-
Cells are re-plated in cytokine-free medium.
-
Cell viability and proliferation are measured at different time points using methods such as trypan blue exclusion counting or a colorimetric assay (e.g., MTS or WST-1).
-
Cell Differentiation Assays
-
Induction of Differentiation: For TF-1 cells, differentiation can be induced by replacing GM-CSF with EPO in the culture medium.
-
Assessment of Differentiation:
-
After a period of incubation with EPO, cells are harvested.
-
Differentiation is assessed by monitoring the expression of cell surface markers using flow cytometry. For erythroid differentiation, markers such as Glycophorin A (CD235a) are typically used.
-
Alternatively, morphological changes can be assessed by cytological staining (e.g., Wright-Giemsa stain) of cytospun cells.
-
Measurement of Intracellular (R)-2-HG Levels by LC-MS
-
Sample Preparation:
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted using a cold solvent mixture, typically 80% methanol.
-
The extracts are centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected.
-
-
LC-MS Analysis:
-
The metabolite extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Separation is achieved on a suitable chromatography column (e.g., a C18 column).
-
The mass spectrometer is operated in negative ion mode to detect (R)-2-HG.
-
Quantification is performed by comparing the peak area of (R)-2-HG in the samples to a standard curve generated with known concentrations of purified (R)-2-HG.
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound is an indispensable tool for investigating the oncogenic roles of (R)-2-HG. By competitively inhibiting α-ketoglutarate-dependent dioxygenases, it induces a cascade of events, beginning with epigenetic dysregulation and culminating in altered cellular phenotypes such as blocked differentiation and enhanced proliferation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate relationship between oncometabolites and cellular function, and to develop novel therapeutic strategies targeting these pathways in cancer.
References
- 1. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 10. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-2-Hydroxyglutarate in Glioma Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy this compound | >98% [smolecule.com]
- 17. This compound | TargetMol [targetmol.com]
- 18. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 19. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tfmb-(R)-2-HG in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tfmb-(R)-2-HG, or (Trifluoromethyl)benzyl-(R)-2-hydroxyglutarate, is a cell-permeable esterified form of (R)-2-hydroxyglutarate ((R)-2-HG), a naturally occurring oncometabolite. In cancer cells harboring mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), (R)-2-HG accumulates to millimolar concentrations and plays a crucial role in tumorigenesis. This compound serves as a valuable research tool, allowing for the introduction of (R)-2-HG into cultured cells to mimic the effects of IDH mutations and study their biological consequences.
The primary mechanism of action of (R)-2-HG is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[1][2] These enzymes are involved in a wide range of cellular processes, including epigenetic regulation through histone and DNA demethylation. By inhibiting these enzymes, this compound can induce genome-wide alterations in histone and DNA methylation, leading to changes in gene expression that can drive oncogenesis. Key targets include the TET family of 5-methylcytosine hydroxylases and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[3][4]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell proliferation, differentiation, and epigenetic modifications.
Data Presentation
Table 1: Dose-Response of this compound on Intracellular (R)-2-HG Levels and 5hmC in TF-1 Cells
| This compound Concentration (µM) | Treatment Duration | Intracellular (R)-2-HG (mM) | Global 5hmC Levels | Reference |
| 100 | 21 days | 0.8 | Not significantly suppressed | [3] |
| 250 | 21 days | 2.0 | Not significantly suppressed | [3] |
| 500 | 21 days | ~4.0 | Significantly suppressed | [3] |
Table 2: Effects of this compound on Hematopoietic Cell Phenotypes
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| TF-1 | 100-500 | Multiple passages | Promoted growth factor-independent growth | [5] |
| TF-1 | 100-500 | Multiple passages | Inhibited erythropoietin (EPO)-induced differentiation | [5] |
| SCF ER-Hoxb8 | Not specified | Not specified | Impaired differentiation in response to estrogen withdrawal | [6][7] |
Experimental Protocols
Protocol 1: General Preparation and Handling of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium and supplements
-
Sterile serological pipettes and pipette tips
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 100 mM stock solution, dissolve 28.82 mg of this compound (Molecular Weight: 288.22 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 250 µM working solution from a 100 mM stock, add 2.5 µL of the stock solution to 10 mL of cell culture medium. Mix well by gentle inversion.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
Protocol 2: Assessment of Cell Proliferation and Viability
Materials:
-
Cells of interest (e.g., TF-1 hematopoietic progenitor cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines like GM-CSF for TF-1 cells)
-
This compound stock solution (100 mM in DMSO)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours). For long-term treatments, passage the cells as needed and re-treat with fresh this compound.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value if applicable.
Protocol 3: Differentiation Assay in Hematopoietic Cells (TF-1 Model)
Materials:
-
TF-1 cells
-
Complete growth medium (RPMI-1640, 10% FBS, 2 ng/mL GM-CSF)
-
Differentiation medium (RPMI-1640, 10% FBS, 2 U/mL Erythropoietin (EPO))
-
This compound stock solution (100 mM in DMSO)
-
6-well cell culture plates
-
Flow cytometer
-
Antibodies for differentiation markers (e.g., anti-CD11b, anti-Glycophorin A)
-
Benzidine solution for hemoglobin staining
Procedure:
-
Long-Term Treatment: Culture TF-1 cells in complete growth medium supplemented with the desired concentration of this compound (e.g., 250 µM) or vehicle control for several passages (e.g., 10-20 passages) to allow for the establishment of a stable phenotype.[4]
-
Induction of Differentiation:
-
Wash the long-term treated cells with PBS to remove residual GM-CSF.
-
Resuspend the cells in differentiation medium containing the same concentration of this compound or vehicle control.
-
Seed the cells in 6-well plates at a density of 1 x 10^5 cells/mL.
-
-
Assessment of Differentiation:
-
Morphological Analysis: After 5-7 days of incubation, cytospin the cells onto glass slides and perform a Wright-Giemsa stain to observe morphological changes associated with erythroid differentiation.
-
Hemoglobin Staining: Mix a small volume of cell suspension with benzidine solution. Differentiated erythroid cells will stain blue due to the presence of hemoglobin.
-
Flow Cytometry: After 5-7 days, harvest the cells, wash with PBS, and stain with fluorescently labeled antibodies against erythroid-specific surface markers (e.g., Glycophorin A). Analyze the percentage of positive cells using a flow cytometer.
-
Protocol 4: Measurement of Intracellular (R)-2-HG by LC-MS
Materials:
-
Cultured cells treated with this compound
-
Cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Lysis and Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Inject the sample into the LC-MS system. A chiral column is required to separate (R)-2-HG from its enantiomer (S)-2-HG.
-
Quantify the amount of (R)-2-HG by comparing the peak area to a standard curve generated with known concentrations of (R)-2-HG.
-
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action in cells.
Caption: General experimental workflow for using this compound.
References
- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for elucidating metabolite binding and regulation of TET2 dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synentec.com [synentec.com]
Application Note: Protocol for Treating TF-1 Cells with Tfmb-(R)-2-HG
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isocitrate dehydrogenase (IDH) enzymes are critical components of the TCA cycle.[1] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of α-KG-dependent dioxygenases, which include the TET family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3][4][5][6] Inhibition of these enzymes by (R)-2-HG leads to epigenetic alterations, such as DNA and histone hypermethylation, which disrupt hematopoietic differentiation and promote leukemogenesis.[1][7]
The human erythroleukemia cell line, TF-1, is a valuable model for studying hematopoietic cell proliferation and differentiation as its growth is dependent on cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3).[8][9] Studies have shown that introducing mutant IDH1 or treatment with a cell-permeable form of (R)-2-HG can promote cytokine-independent growth and block differentiation in TF-1 cells.[7][10]
Tfmb-(R)-2-HG is a cell-permeable esterified derivative of (R)-2-HG that allows for the direct investigation of the oncometabolite's effects without genetic modification.[3][11] Once inside the cell, it is cleaved by intracellular esterases to release (R)-2-HG.[10] This application note provides a detailed protocol for the culture of TF-1 cells and their treatment with this compound to study the phenotypic and mechanistic consequences of (R)-2-HG accumulation.
Mechanism of Action of this compound
This compound serves as a prodrug that efficiently delivers (R)-2-HG into cells. The subsequent accumulation of (R)-2-HG competitively inhibits key epigenetic regulators, leading to a block in cellular differentiation and altered cell proliferation.
References
- 1. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ebiohippo.com [ebiohippo.com]
- 10. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Inducing Leukemogenesis In Vitro with Tfmb-(R)-2-HG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes are a hallmark of several cancers, including acute myeloid leukemia (AML).[1][2][3] These mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[2][4] (R)-2-HG accumulates to high levels in cancer cells and competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[5][6][7] This leads to widespread epigenetic alterations that drive oncogenesis by promoting proliferation and blocking cell differentiation.[5][8]
To facilitate the study of (R)-2-HG-driven leukemogenesis in a controlled laboratory setting, cell-permeable analogs of (R)-2-HG have been developed. Tfmb-(R)-2-HG is a trifluoromethyl benzyl-esterified, cell-permeable form of (R)-2-HG that can be used to induce a leukemia-like phenotype in vitro.[9] These application notes provide a detailed overview and protocols for using this compound to model leukemogenesis in the human erythroleukemia cell line TF-1.
Mechanism of Action
This compound, once inside the cell, is cleaved by intracellular esterases to release (R)-2-HG.[9] The accumulation of intracellular (R)-2-HG mimics the effect of IDH1/2 mutations, leading to the competitive inhibition of α-KG-dependent dioxygenases such as TET2 and KDM5.[9][10] This inhibition results in DNA and histone hypermethylation, which alters gene expression to promote cytokine-independent growth and block differentiation, two key features of leukemia.[1][5][9]
Key Applications
-
Modeling (R)-2-HG-driven leukemogenesis: Inducing a reversible leukemic phenotype in hematopoietic cell lines.[1][9]
-
Drug Screening: Testing the efficacy of potential therapeutic agents that target epigenetic modifications or other downstream effects of (R)-2-HG.
-
Mechanistic Studies: Investigating the specific downstream signaling pathways and epigenetic changes induced by (R)-2-HG.
Data Presentation
Table 1: Effects of this compound on TF-1 Cells
| Concentration of this compound | Intracellular (R)-2-HG | Effect on Cytokine-Independent Growth | Effect on Erythropoietin (EPO)-Induced Differentiation | Reference |
| 250 µM | ~2.0 mM | Promotes growth factor-independence | Blocks differentiation | [9][10] |
| 500 µM | ~4.0 mM | Promotes growth factor-independence | Blocks differentiation | [9][10] |
Table 2: Comparison of (R)-2-HG and (S)-2-HG Effects on TF-1 Cells
| Compound | Effect on Cytokine-Independent Growth | Effect on EPO-Induced Differentiation | Rationale for Differential Effects | Reference |
| This compound | Promotes | Blocks | (R)-2-HG is a potent inhibitor of TET2 and KDM5, but not EglN prolyl hydroxylases. | [1][9] |
| Tfmb-(S)-2-HG | Does not promote | Does not block | (S)-2-HG is a more potent inhibitor of EglN prolyl hydroxylases, which counteracts the block in differentiation. | [1][9] |
Experimental Protocols
Protocol 1: Induction of a Leukemia-Like Phenotype in TF-1 Cells
This protocol describes the induction of cytokine-independent growth and blockade of differentiation in the TF-1 cell line using this compound.
Materials:
-
TF-1 cells (ATCC® CRL-2003™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Human granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Erythropoietin (EPO)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates
Procedure:
-
Cell Line Maintenance:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL human GM-CSF.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of TF-1 Cells:
-
Seed TF-1 cells at a density of 1 x 10^5 cells/mL in complete medium containing GM-CSF.
-
Add this compound to the desired final concentration (e.g., 250 µM or 500 µM).
-
Add an equivalent volume of DMSO to a separate flask of cells to serve as a vehicle control.
-
Culture the cells for at least 10 passages (approximately 3-4 weeks) in the continuous presence of this compound or DMSO.
-
-
Assessment of Cytokine-Independent Growth:
-
After 10 passages, wash the cells three times with cytokine-free medium to remove any residual GM-CSF.
-
Resuspend the cells in medium without GM-CSF.
-
Seed the cells in multi-well plates at a density of 5 x 10^4 cells/mL in the presence of this compound or DMSO.
-
Monitor cell proliferation every 2-3 days for 10-14 days using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Cells treated with this compound are expected to proliferate in the absence of GM-CSF, while the DMSO-treated control cells should not.
-
-
Assessment of Differentiation Block:
-
After 10 passages with this compound or DMSO, wash the cells to remove GM-CSF.
-
Resuspend the cells in medium containing 10 U/mL EPO to induce erythroid differentiation. Continue to include this compound or DMSO in the respective cultures.
-
After 5-7 days of EPO treatment, assess differentiation by staining with benzidine (to detect hemoglobinized cells) or by flow cytometry for erythroid surface markers (e.g., CD235a/Glycophorin A).
-
Cells treated with this compound are expected to show a significant reduction in differentiation compared to the DMSO-treated control cells.
-
Visualizations
Signaling Pathway of (R)-2-HG-Induced Leukemogenesis
References
- 1. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer-associated metabolite 2-hydroxyglutarate accumulates in acute myelogenous leukemia with isocitrate dehydrogenase 1 and 2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 4. Registered report: The common feature of leukemia-associated IDH1 and IDH2 mutations is a neomorphic enzyme activity converting alpha-ketoglutarate to 2-hydroxyglutarate | eLife [elifesciences.org]
- 5. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncometabolites: tailoring our genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tfmb-(R)-2-HG in a Mouse Model of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in isocitrate dehydrogenase 1 (IDH1) are a recurring feature in several cancers, including acute myeloid leukemia (AML). These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2][3][4] The accumulation of R-2HG interferes with α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations that block cellular differentiation and promote leukemogenesis.[1][5][6]
Tfmb-(R)-2-HG is a cell-permeable esterified form of (R)-2-HG that allows for the direct investigation of the oncometabolite's effects in vitro and in vivo. By delivering (R)-2-HG into cells, this compound can recapitulate the biological consequences of mutant IDH1, providing a valuable tool for studying leukemia pathogenesis and for the development of targeted therapies.[7] These application notes provide detailed protocols for utilizing this compound in a mouse model of leukemia, along with data presentation and pathway visualizations.
Mechanism of Action
This compound is designed to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the trifluoromethyl benzyl (Tfmb) group, releasing active (R)-2-HG. This accumulation of intracellular (R)-2-HG mimics the condition found in IDH1-mutant leukemia cells. The elevated (R)-2-HG levels competitively inhibit α-KG-dependent dioxygenases, such as TET2, leading to hypermethylation of DNA and histones, which in turn blocks hematopoietic differentiation and can promote proliferation.[5][7]
Data Presentation
In Vitro Effects of this compound on Hematopoietic Cells
| Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference |
| TF-1 | This compound | 250-500 | Promoted cytokine-independent growth | [7] |
| TF-1 | This compound | 250 | Blocked erythropoietin (EPO)-induced differentiation | [7] |
| TF-1 | Tfmb-(S)-2-HG | 250 | No effect on cytokine-independent growth or differentiation | [7] |
In Vivo Effects of (R)-2-HG in Leukemia Mouse Models
| Mouse Model | Leukemia Cell Line | Treatment | Key Findings | Reference |
| NRGS/NSGS | NOMO-1, MA9.3ITD (sensitive) | (R)-2-HG injection | Significantly inhibited AML progression and prolonged survival | [8] |
| NRGS | MA9.3RAS (resistant) | (R)-2-HG injection | No significant effect on AML progression | [8] |
| Immunodeficient | NOMO-1, MA9.3ITD (dox-inducible IDH1 R132H) | Doxycycline diet | Endogenously produced (R)-2-HG delayed AML progression and extended survival | [8] |
Experimental Protocols
In Vitro Treatment of Leukemia Cell Lines
Objective: To assess the effect of this compound on leukemia cell proliferation and differentiation.
Materials:
-
Leukemia cell line (e.g., TF-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and cytokines like GM-CSF)
-
This compound (and Tfmb-(S)-2-HG as a negative control)
-
DMSO (vehicle control)
-
Erythropoietin (EPO) for differentiation induction
-
Cell proliferation assay kit (e.g., MTT or CellTiter-Glo)
-
Flow cytometer and antibodies for differentiation markers (e.g., CD11b, Glycophorin A)
Procedure:
-
Cell Culture: Culture TF-1 cells in complete medium. For cytokine-dependence assays, wash cells and resuspend in cytokine-deficient medium.
-
Treatment: Add this compound or Tfmb-(S)-2-HG to the cell culture at desired concentrations (e.g., 250-500 µM). Use an equivalent volume of DMSO as a vehicle control.
-
Proliferation Assay:
-
Plate cells in a 96-well plate.
-
Add treatments and incubate for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability and proliferation using a suitable assay kit according to the manufacturer's instructions.
-
-
Differentiation Assay:
-
Culture cells with this compound or control for a period of time (e.g., 6 days) to allow for epigenetic changes.[7]
-
Induce differentiation by adding EPO.
-
After a further incubation period (e.g., 4-6 days), stain cells with antibodies for differentiation markers.
-
Analyze the cell population for marker expression using flow cytometry.
-
In Vivo Leukemia Mouse Model
Objective: To evaluate the effect of systemic administration of (R)-2-HG (via a cell-permeable precursor like this compound) on leukemia progression in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG or NRGS)
-
Human AML cell line (e.g., MOLM-14, MV4-11)[9]
-
This compound
-
Vehicle solution (e.g., PBS)
-
Sublethal irradiation source or busulfan for conditioning[9]
-
Flow cytometer and antibodies for human CD45 to monitor engraftment
Procedure:
-
Animal Conditioning: Sublethally irradiate the mice (e.g., 250 cGy) or treat with busulfan 24 hours prior to cell injection to facilitate engraftment.[9]
-
Xenotransplantation: Intravenously inject 0.2-2 million human AML cells per mouse.[9]
-
Treatment:
-
Allow leukemia to engraft, which can be monitored by peripheral blood sampling for human CD45+ cells.
-
Prepare a sterile solution of this compound for in vivo administration (the exact formulation and dosage will require optimization).
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection). The treatment schedule will also need to be optimized.
-
-
Monitoring:
-
Monitor mice for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Periodically collect peripheral blood to measure the percentage of human CD45+ cells as an indicator of leukemia burden.
-
-
Endpoint Analysis:
-
Record survival data to generate Kaplan-Meier curves.
-
At the end of the study, harvest bone marrow and spleen to determine the final leukemia burden by flow cytometry.
-
Signaling Pathways
The primary signaling consequence of elevated (R)-2-HG is the disruption of α-KG-dependent pathways. This leads to widespread epigenetic dysregulation. Additionally, (R)-2-HG has been shown to influence other signaling pathways, such as mTOR and NF-κB, which can further contribute to the leukemic phenotype.[10]
References
- 1. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 7. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tfmb-(R)-2-HG for Studying Growth Factor-Independent Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML) and glioma.[1][2][3] These mutations confer a neomorphic activity, causing the enzymes to convert α-ketoglutarate (α-KG) into the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[2][4] (R)-2-HG accumulates to millimolar concentrations within tumor cells and is a key driver of oncogenesis.[2][5] It competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic alterations that promote malignant transformation.[2][6]
Tfmb-(R)-2-HG is a cell-permeable esterified form of (R)-2-HG, designed to facilitate its entry into cells.[5][6] Once inside the cell, intracellular esterases cleave the trifluoromethylbenzyl (TFMB) group, releasing active (R)-2-HG. This tool compound allows researchers to mimic the effects of IDH1/2 mutations without genetic manipulation, providing a powerful system to study the downstream consequences of (R)-2-HG accumulation, particularly its role in driving growth factor-independent proliferation and blocking cellular differentiation.[2][5] These application notes provide a detailed overview and protocols for using this compound in cell-based assays.
Mechanism of Action
(R)-2-HG is structurally similar to α-ketoglutarate (α-KG), a critical cofactor for a large family of dioxygenase enzymes.[2] By mimicking α-KG, (R)-2-HG acts as a competitive inhibitor of these enzymes.[2][6] Key targets relevant to cancer biology include:
-
TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: TET enzymes, particularly TET2, are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. Inhibition of TET2 by (R)-2-HG leads to DNA hypermethylation, altered gene expression, and is thought to be a major contributor to the block in hematopoietic differentiation seen in IDH-mutant leukemia.[1][2]
-
Histone Lysine Demethylases (KDMs): Many histone demethylases, particularly those containing a JmjC domain, are α-KG-dependent. (R)-2-HG inhibits these enzymes, leading to histone hypermethylation and subsequent changes in chromatin structure and gene transcription.[1][2][7]
The combined inhibition of these epigenetic modifiers by (R)-2-HG results in a cellular state that promotes proliferation and survival, even in the absence of external signals like growth factors, and blocks normal differentiation pathways.[2][5]
Applications
-
Modeling IDH-mutant Cancers: Treatment of relevant cell lines (e.g., hematopoietic progenitor cells) with this compound recapitulates the key phenotypes of IDH mutations, such as cytokine-independent growth and a block in differentiation.[2][5]
-
Studying Epigenetic Regulation: Provides a model system to investigate the direct link between a specific oncometabolite and its downstream effects on DNA and histone methylation.[1]
-
Drug Discovery: Can be used in screening assays to identify compounds that can reverse the oncogenic effects of (R)-2-HG.
-
Dissecting Downstream Pathways: Helps to elucidate the specific signaling pathways and transcriptional programs that are altered by (R)-2-HG accumulation and contribute to transformation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound to induce growth factor-independent proliferation in the human erythroleukemia cell line TF-1, which is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for growth and survival.
Table 1: Dose-Dependent Effects of this compound on TF-1 Cells
| Exogenous this compound Concentration | Intracellular (R)-2-HG Concentration | Effect on Global 5hmC Levels (after 21 days) | Effect on Cytokine Independence | Reference |
|---|---|---|---|---|
| 100 µM | ~0.8 mM | No significant suppression | Sufficient to induce | [1] |
| 250 µM | ~2.0 mM | No significant suppression | Sufficient to induce | [1][5] |
| 500 µM | ~4.0 mM | Significant suppression | Robustly induced |[1][5] |
Table 2: Comparison of (R)-2-HG and (S)-2-HG Enantiomers
| Compound (250 µM) | Intracellular 2-HG Levels | Effect on TF-1 Cytokine Independence | Effect on TET2 Inhibition | Reference |
|---|---|---|---|---|
| This compound | Low mM range | Promotes | Less potent inhibitor | [5] |
| Tfmb-(S)-2-HG | Low mM range | Does not promote | More potent inhibitor |[5] |
Note: The paradoxical finding that (S)-2-HG is a more potent TET2 inhibitor yet does not promote transformation suggests that other α-KG-dependent enzymes are critically involved in the oncogenic process driven by (R)-2-HG.[5]
Experimental Protocols
Protocol 1: Induction of Growth Factor-Independent Proliferation in TF-1 Cells
This protocol describes how to use this compound to transform GM-CSF-dependent TF-1 cells into a state of cytokine-independent growth.
A. Materials
-
TF-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human GM-CSF
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue) or a viability assay kit (e.g., CellTiter-Glo®)
-
Multi-well culture plates (e.g., 24-well or 96-well)
B. Procedure
-
Cell Culture Preparation:
-
Culture TF-1 cells in complete medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin) containing 2 ng/mL recombinant human GM-CSF.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Long-Term Treatment:
-
Prepare stock solutions of this compound in DMSO. A 100 mM stock is recommended.
-
Dilute the stock solution into the complete medium to final concentrations (e.g., 100 µM, 250 µM, 500 µM). Prepare a vehicle control medium containing an equivalent concentration of DMSO.
-
Split the TF-1 cell culture into treatment groups. Continuously passage the cells in their respective media (GM-CSF + this compound or GM-CSF + DMSO) every 2-3 days.
-
Crucially, this long-term passaging is required for transformation and may take several weeks (e.g., 10-15 passages). [5]
-
-
Growth Factor Withdrawal Assay:
-
After the long-term treatment period, harvest the cells from each group.
-
Wash the cells three times with sterile PBS to completely remove any residual treatment compounds and GM-CSF.
-
Resuspend the cells in "cytokine-poor" medium (complete medium without GM-CSF).
-
Seed the cells at a density of 5 x 10⁴ cells/mL in a 24-well plate (or other desired format).
-
Incubate the plates at 37°C with 5% CO₂.
-
-
Measuring Proliferation:
-
At designated time points (e.g., Day 0, 2, 4, 6, 8), measure the number of viable cells in each well.
-
Method 1 (Cell Counting): Aspirate the cells, stain with Trypan Blue, and count viable (unstained) cells using a hemocytometer.
-
Method 2 (Viability Assay): Use a commercially available assay kit according to the manufacturer's instructions to measure a proxy for cell number, such as ATP content or metabolic activity.
-
C. Data Analysis
-
For each treatment group, plot the mean viable cell number against time (days).
-
Expected Result: Cells treated with this compound should exhibit sustained proliferation in the absence of GM-CSF, while the DMSO vehicle control cells should show a sharp decline in viability and fail to proliferate.[5]
Protocol 2: Measurement of Intracellular (R)-2-HG by LC-MS
This protocol provides a general workflow for quantifying the intracellular accumulation of (R)-2-HG following treatment with this compound.
A. Materials
-
Treated cells from Protocol 1 (or a shorter-term treatment)
-
Cold PBS
-
80% Methanol (pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
B. Procedure
-
Cell Harvesting and Lysis:
-
Culture and treat approximately 1-5 million cells per sample with this compound for the desired duration (e.g., 3 hours to several days).[5]
-
Quickly wash the cells on the plate with ice-cold PBS to remove extracellular metabolites.
-
Immediately add 1 mL of pre-chilled 80% methanol to the plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the methanol lysate into a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Sample Analysis:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples via LC-MS. A chiral chromatography column is required to separate the (R)-2-HG and (S)-2-HG enantiomers.
-
Quantify the (R)-2-HG concentration by comparing the signal to a standard curve generated with known concentrations of an (R)-2-HG standard.
-
C. Data Analysis
-
Normalize the measured intracellular (R)-2-HG amount to the initial cell number or total protein content of the sample.
-
Expected Result: A dose-dependent increase in intracellular (R)-2-HG should be observed in cells treated with increasing concentrations of this compound.[1][5]
References
- 1. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of additional IDH mutations associated with oncometabolite R(-)-2-hydroxyglutarate production. [vivo.weill.cornell.edu]
- 4. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. embopress.org [embopress.org]
- 8. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Creating a Stable (R)-2-HG High Environment with Tfmb-(R)-2-HG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tfmb-(R)-2-HG, a cell-permeable form of (R)-2-hydroxyglutarate, to establish a stable intracellular high-level environment of (R)-2-HG. This allows for the investigation of its role as an oncometabolite in various cellular processes, particularly in the context of cancers with isocitrate dehydrogenase (IDH) mutations.
(R)-2-HG, produced by mutant IDH1/2 enzymes, is a key player in tumorigenesis. It competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to widespread epigenetic and metabolic alterations that drive cancer development.[1][2] this compound provides a crucial tool to study these effects in cell-based models without the need for genetic manipulation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in cell culture models.
Table 1: Recommended Treatment Conditions for this compound
| Cell Line Example | This compound Concentration | Incubation Time | Expected Intracellular (R)-2-HG | Reference |
| TF-1 (Human erythroleukemia) | 250 µM - 500 µM | 3 hours (for uptake) to multiple passages (for transformation) | Low mM range | [3] |
| HMECs (Human Mammary Epithelial Cells) | 100 µM | 72 hours | Not specified, but sufficient to induce epigenetic changes | [5] |
| QBC939, HuCCT1 (Cholangiocarcinoma) | 300 µM | 48 hours | Not specified, but sufficient to suppress cell proliferation | [6] |
| hMSCs (Human Mesenchymal Stromal Cells) | 0.1 mM - 1.5 mM | Varies with differentiation protocol | Not specified, but sufficient to dysregulate differentiation | [7] |
Table 2: Effects of this compound Treatment on Cellular Phenotypes
| Cell Line | Phenotypic Change | Assay | This compound Concentration | Reference |
| TF-1 | Cytokine-independent growth | Proliferation assay (GM-CSF withdrawal) | 250 µM | [3] |
| TF-1 | Blocked differentiation | EPO-induced differentiation assay | 250 µM - 500 µM | [3] |
| HMECs | Decreased 5hmC, increased 5mC | Immunofluorescence, LINE-1 element analysis | 100 µM | [5] |
| QBC939, HuCCT1 | Suppressed cell proliferation | MTT assay, Colony formation assay | 300 µM | [6] |
| hMSCs | Blocked osteogenic differentiation | Alizarin Red staining | 1 mM - 1.5 mM | [7] |
| hMSCs | Promoted adipogenic differentiation | Oil Red O staining | 1 mM - 1.5 mM | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by (R)-2-HG and a general experimental workflow for using this compound.
References
- 1. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyglutarate destabilizes chromatin regulatory landscape and lineage fidelity to promote cellular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-2HG downregulates ERα to inhibit cholangiocarcinoma via the FTO/m6A-methylated ERα/miR16-5p/YAP1 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Workflow for Tfmb-(R)-2-HG in Glioma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are frequently observed in low-grade gliomas and secondary glioblastomas. These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), which plays a crucial role in gliomagenesis. (R)-2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and metabolic reprogramming.[1][2] Trifluoromethylbenzyl-(R)-2-hydroxyglutarate (Tfmb-(R)-2-HG) is a cell-permeable ester of (R)-2-HG, which allows for the direct investigation of the effects of elevated intracellular (R)-2-HG levels in glioma cell lines.
These application notes provide a detailed experimental workflow for studying the effects of this compound on glioma cell lines, covering essential protocols for assessing cell viability, quantifying intracellular (R)-2-HG, and analyzing key signaling pathways and epigenetic modifications.
Data Presentation
Table 1: Effect of this compound on Intracellular (R)-2-HG and 5-hydroxymethylcytosine (5hmC) Levels
| Cell Line | This compound Concentration (µM) | Intracellular (R)-2-HG (mM) | Global 5hmC Levels |
| TF-1 | 100 | 0.8 | No significant change |
| TF-1 | 250 | 2.0 | No significant change |
| TF-1 | 500 | ~4.0 | Significantly suppressed |
Data synthesized from literature to show dose-dependent effects. Actual values may vary based on experimental conditions.[3]
Table 2: Impact of (R)-2-HG on Histone Methylation in Glioma Cells
| Histone Mark | Change in IDH-mutant Glioma Cells | Effect of (R)-2-HG |
| H3K4me3 | Increased | Increased |
| H3K9me3 | Increased | Increased |
| H3K27me3 | Increased | Increased |
| H3K36me3 | Increased | Increased |
This table summarizes the general trends observed in histone methylation due to the presence of (R)-2-HG.[1][2]
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of glioma cell lines such as U87 and A172.
Materials:
-
Glioma cell lines (e.g., U87, A172)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and a vehicle control, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioma cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells per well in 100 µL of complete culture medium.[4][5] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Intracellular (R)-2-HG Quantification by LC-MS
This protocol describes the extraction and quantification of intracellular (R)-2-HG from glioma cells treated with this compound.
Materials:
-
Treated and control glioma cells
-
Ice-cold PBS
-
80% Methanol (LC-MS grade)
-
Internal standard (e.g., 13C5-D-2-HG)
-
Microcentrifuge tubes
-
Centrifuge
-
Speedvac or nitrogen evaporator
-
Derivatization agent (e.g., Diacetyl-L-tartaric anhydride - DATAN)
-
LC-MS system with a chiral column (e.g., ZIC-HILIC)
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a specific volume of ice-cold 80% methanol containing the internal standard to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes and incubate on ice for 10 minutes. Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Evaporation: Evaporate the supernatant to dryness using a Speedvac or a stream of nitrogen.
-
Derivatization: Reconstitute the dried metabolites in the derivatization reagent solution (e.g., 50 mg/mL DATAN in acetonitrile:acetic acid) and heat at 70°C for 30-120 minutes.[2]
-
Sample Preparation for LC-MS: Cool the samples, dilute with an appropriate solvent (e.g., acetonitrile:acetic acid), and transfer to LC-MS vials.[2]
-
LC-MS Analysis: Inject the samples onto the LC-MS system equipped with a chiral column for the separation of (R)-2-HG and (S)-2-HG enantiomers.[2]
-
Data Analysis: Quantify the (R)-2-HG peak area and normalize it to the internal standard and cell number or protein concentration.
Protocol 3: Western Blot Analysis of Histone Methylation and HIF-1α
This protocol is for detecting changes in histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) and HIF-1α protein levels in glioma cells treated with this compound.
Materials:
-
Treated and control glioma cells (for HIF-1α, include a hypoxic control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels (high percentage, e.g., 15% for histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size for histones is recommended)[6][7]
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-HIF-1α, anti-Total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer. For HIF-1α, it is recommended to use nuclear extracts as it translocates to the nucleus upon stabilization. Work quickly and on ice, especially for HIF-1α samples, as it is rapidly degraded in normoxic conditions.[8]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 10-40 µg of protein per lane on an SDS-PAGE gel. Use a high percentage gel for better resolution of histones.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-3 hours at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Total Histone H3 for histone marks, β-actin for HIF-1α).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in glioma cell lines.
Caption: Signaling pathway of this compound in glioma cells.
References
- 1. epigentek.com [epigentek.com]
- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α Mediated Regulation of Glioblastoma Malignant Phenotypes through CD47 Protein: Understanding Functions and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tfmb-(R)-2-HG Concentration for Cell Viability
Welcome to the technical support center for Tfmb-(R)-2-HG. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help optimize the use of this compound in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite.[1] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases. These enzymes are crucial for various cellular processes, including histone and DNA demethylation. By inhibiting these enzymes, this compound can lead to epigenetic alterations and changes in gene expression that affect cell fate, including proliferation and differentiation.[2][3]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: Based on published studies, a common concentration range for this compound is between 100 µM and 500 µM.[4] For example, in TF-1 hematopoietic cells, concentrations of 250-500 µM have been used to promote growth factor-independent proliferation.[2] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line and experimental goals.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[1][5] For long-term storage, it is recommended to store the powdered form at -20°C for up to three years, and stock solutions in DMSO at -80°C for up to one year.[5] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q4: Can this compound affect the results of my cell viability assay?
A4: Yes, this compound can potentially interfere with cell viability assays that rely on cellular metabolic activity, such as those using tetrazolium salts (e.g., MTT, MTS) or resazurin (e.g., AlamarBlue). The conversion of (R)-2-HG from α-ketoglutarate consumes NADPH. Since assays like MTT and MTS depend on NADPH-dependent cellular oxidoreductases to reduce the tetrazolium dye, the presence of high levels of (R)-2-HG could lead to an underestimation of cell viability due to reduced availability of NADPH. It is recommended to validate your viability assay results with a method that does not rely on cellular redox potential, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
Troubleshooting Guides
Problem 1: Unexpectedly low cell viability at concentrations reported in the literature.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines can have varying sensitivities to this compound. |
| Perform a dose-response experiment with a wide range of concentrations (e.g., 10 µM to 1 mM) to determine the optimal concentration for your specific cell line. | |
| Solvent toxicity: | High concentrations of DMSO can be toxic to cells. |
| Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| Compound stability: | This compound may degrade over time in culture medium. |
| Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh compound periodically. |
Problem 2: Inconsistent or non-reproducible cell viability results.
| Possible Cause | Troubleshooting Step |
| Edge effects in multi-well plates: | Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and affect cell viability. |
| To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium. | |
| Inaccurate pipetting: | Small errors in pipetting can lead to significant variations in compound concentration and cell number. |
| Ensure your pipettes are calibrated. When preparing serial dilutions, mix each dilution thoroughly. When seeding cells, ensure a homogenous cell suspension. | |
| Cell passage number: | The characteristics of cell lines can change with high passage numbers. |
| Use cells with a consistent and low passage number for all experiments. |
Problem 3: Discrepancy between results from different viability assays.
| Possible Cause | Troubleshooting Step |
| Metabolic interference with tetrazolium/resazurin-based assays: | As mentioned in the FAQs, this compound can alter the cellular redox state, potentially affecting the readout of assays that measure metabolic activity. |
| Use an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®), protease activity (e.g., GF-AFC), or membrane integrity (e.g., Trypan Blue exclusion, propidium iodide staining). | |
| If you must use a metabolic assay, include a control where you add the assay reagent to cell-free media containing this compound to check for direct chemical reduction of the dye. |
Data Presentation
The following table summarizes reported concentrations of this compound and their observed effects. Note that specific IC50 values for cytotoxicity are not widely reported, as the compound is often used to induce phenotypic changes rather than immediate cell death.
| Cell Line | Concentration | Observed Effect | Reference |
| TF-1 (human erythroleukemia) | 250-500 µM | Promoted growth factor-independent proliferation and blocked erythropoietin (EPO)-induced differentiation. | [2] |
| SCF ER-Hoxb8 (murine hematopoietic progenitors) | Not specified | Impaired differentiation in response to estrogen withdrawal. | |
| Glioma cells | Not specified | Enhanced proliferation and suppressed apoptosis. | [6] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general procedure for determining the effect of a range of this compound concentrations on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working solutions of your desired final concentrations (e.g., 2 mM, 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, 10 µM, 0 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X working solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
On the day of analysis, equilibrate the plate and the cell viability assay reagent to room temperature.
-
Follow the manufacturer's instructions for the chosen cell viability assay. For example, for CellTiter-Glo®, add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to altered cell fate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. IDH1 mutation produces R-2-hydroxyglutarate (R-2HG) and induces mir-182-5p expression to regulate cell cycle and tumor formation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Tfmb-(R)-2-HG in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of Tfmb-(R)-2-HG in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommendations for storing this compound vary for the solid compound versus solutions. For maximum stability, adhere to the following guidelines.
-
Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[2]
-
In Solution: Stock solutions should be stored frozen. Stability is reported for up to one year when stored at -80°C.[3] Shorter-term storage at -20°C is also possible, with recommendations to use the solution within one month.[4]
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] Solubility has been reported in the range of 30 mg/mL to 55 mg/mL.[1][2] For concentrations at the higher end of this range, sonication may be required to fully dissolve the compound.[3]
Q3: How long can I store a stock solution of this compound?
A3: The stability of a stock solution depends on the storage temperature.
-
At -80°C, a stock solution in DMSO can be stored for 6 months to 1 year.[3][4]
-
At -20°C, the recommended storage period is shorter, typically around one month.[4] To ensure the highest activity, it is always best practice to use freshly prepared solutions for experiments or to use aliquots from a stock that has been stored for the shortest possible time. For sensitive in vivo experiments, preparing the working solution fresh on the day of use is recommended.[5]
Q4: What are the visual signs of this compound degradation in solution?
A4: While chemical degradation is not always visible, you should be cautious if you observe any of the following in your stock solution:
-
Color Change: The original solution in DMSO should be clear. Any development of color could indicate degradation or contamination.
-
Precipitation: The formation of a precipitate after the solution has been frozen and thawed may indicate that the compound is coming out of solution or has degraded into less soluble products. Ensure the compound is fully redissolved before use (gentle warming or vortexing may help if it is a solubility issue).
Q5: My experimental results are inconsistent. Could my this compound have degraded?
A5: Yes, inconsistent or unexpected results, such as a loss of expected biological activity, can be a key indicator of compound degradation. The trifluoromethyl group on this compound is designed to enhance metabolic stability, but improper storage of the solution can still lead to a loss of potency over time.[2] If you suspect degradation, it is recommended to perform an analytical check or compare results using a freshly prepared solution from a new or reliably stored solid sample.
Stability Data Summary
The following table summarizes the recommended storage conditions and stability periods for this compound based on available data.
| Form | Solvent | Storage Temperature | Recommended Stability Period | Citations |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | N/A | 0 - 4°C | Days to Weeks (Short-term) | [2] |
| Stock Solution | DMSO | -80°C | Up to 1 year | [3] |
| Stock Solution | DMSO | -80°C | 6 months | [4] |
| Stock Solution | DMSO | -20°C | 1 month | [4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO by HPLC
This protocol provides a general method for determining the stability of this compound in a DMSO stock solution over time. Analytical methods like High-Performance Liquid Chromatography (HPLC) are essential for detecting changes in purity and identifying potential degradants.[6]
Objective: To quantify the purity of a this compound solution stored under specific conditions (e.g., -20°C or -80°C) at various time points.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (spectroscopic grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution (Time 0):
-
Carefully weigh a precise amount of solid this compound.
-
Dissolve it in anhydrous DMSO to a known concentration (e.g., 50 mM). Ensure complete dissolution.
-
This is your T=0 sample. Immediately prepare it for HPLC analysis.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperature(s) (e.g., -20°C and -80°C).
-
-
HPLC Analysis:
-
Sample Preparation: For each time point (e.g., 0, 1, 3, 6 months), thaw one aliquot. Dilute a small volume of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mM).
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm[1]
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
At each time point, run the prepared sample on the HPLC system.
-
Integrate the area of the main this compound peak.
-
Calculate the purity as a percentage of the total peak area in the chromatogram.
-
Compare the peak area and purity percentage to the T=0 sample. A significant decrease in the main peak's area or the appearance of new peaks indicates degradation.
-
Visualizations
Experimental Workflow
References
Troubleshooting inconsistent results with Tfmb-(R)-2-HG
Welcome to the technical support center for Tfmb-(R)-2-HG. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite associated with cancers harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2).[1][2][3][4][5] Its primary mechanism of action is the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases.[4][6] These enzymes, which include histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases, play crucial roles in epigenetic regulation.[4][6][7] By inhibiting these enzymes, this compound can lead to alterations in histone and DNA methylation, affecting gene expression and cellular processes like differentiation and proliferation.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Condition | Recommendation |
| Long-term Storage | Store the solid compound at -20°C for long-term stability (months to years).[4][6] Some suppliers suggest stability for ≥ 4 years at -20°C.[4] |
| Short-term Storage | For short-term storage (days to weeks), 0-4°C is acceptable.[6] |
| Stock Solutions | Prepare stock solutions in DMSO.[1][4] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2][8] |
| Handling | The compound is a crystalline solid.[4] Handle in a dry, dark environment to maintain integrity.[6] |
Q3: In which solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][4][6] Solubility has been reported at concentrations such as 30 mg/mL and 55 mg/mL (190.83 mM).[1][4] Sonication may be recommended to aid dissolution.[1] For in vivo studies in mice, the concentration of DMSO should generally be kept below 10% for normal mice and below 2% for nude or sensitive mice.[1]
Troubleshooting Guide
Issue 1: Inconsistent or no effect on cell proliferation.
Possible Cause 1: Suboptimal concentration. The effects of this compound can be dose-dependent.[9] In TF-1 cells, for example, concentrations ranging from 100-500 μM have been shown to promote growth factor-independent growth.[2][9]
Recommendation:
-
Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Typical concentrations used in cell culture range from 100 µM to 500 µM, though some studies have used up to 3 mM.[2][9]
Possible Cause 2: Insufficient treatment duration or passage number. The effects of this compound on cell proliferation and differentiation can be passage-dependent, meaning the phenotype may only become apparent after several cell divisions in the presence of the compound.[9]
Recommendation:
-
Ensure cells are cultured with this compound for a sufficient number of passages. For TF-1 cells, effects on growth factor independence were observed after multiple passages.[9]
Possible Cause 3: Context-dependent cellular response. The effect of (R)-2-HG can be context-dependent. While it can promote proliferation under cytokine-poor conditions, it has also been reported to decrease cell growth and viability under standard culture conditions in some leukemia cell lines.[10]
Recommendation:
-
Carefully consider the culture conditions of your experiment. The proliferative effects of this compound may be most apparent under specific selective pressures, such as growth factor deprivation.[9]
Issue 2: High levels of cell death or unexpected cytotoxicity.
Possible Cause 1: Solvent toxicity. High concentrations of DMSO can be toxic to cells.
Recommendation:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%).
-
Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.[9]
Possible Cause 2: Off-target effects or cellular stress. While this compound's primary targets are α-KG-dependent dioxygenases, high concentrations or prolonged exposure could lead to off-target effects or induce cellular stress. (R)-2-HG has been shown to inhibit ATP synthase and mTOR signaling, which could contribute to growth suppression in certain contexts.[11]
Recommendation:
-
Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies.
-
Monitor cells for common markers of apoptosis or necrosis.
Issue 3: Variability in the extent of differentiation blockade.
Possible Cause 1: Reversibility of the effect. The effects of (R)-2-HG on blocking differentiation are reversible.[9] If the compound is removed, cells may regain their ability to differentiate.
Recommendation:
-
Maintain consistent exposure to this compound throughout the duration of the differentiation assay.
-
If studying the reversibility, carefully document the washout period. The time required for reversion can be influenced by the duration and dose of the initial exposure.[9]
Possible Cause 2: Use of the incorrect enantiomer. this compound and its enantiomer, Tfmb-(S)-2-HG, have distinct biological activities.[12] Tfmb-(S)-2-HG does not promote cytokine-independence or block differentiation in the same manner as the (R)-enantiomer.[9]
Recommendation:
-
Verify the identity and purity of your compound. Ensure you are using the (R)-enantiomer for experiments aimed at mimicking the effects of IDH mutations.
-
Consider using Tfmb-(S)-2-HG as a negative control to demonstrate the specificity of the observed effects.[9]
Experimental Protocols & Data
General Protocol for Cell Culture Experiments
-
Preparation of Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM). Store at -80°C.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 100 µM, 250 µM, 500 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Incubation and Passaging: Culture the cells under standard conditions (e.g., 37°C, 5% CO2). For long-term experiments, passage the cells as needed, adding freshly prepared medium containing this compound or vehicle at each passage.
-
Analysis: Harvest cells at the desired time points for downstream analysis (e.g., proliferation assays, differentiation assays, western blotting, methylation analysis).
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration Range | 100 - 1000 µM (extracellular) | General | [6] |
| IC50 for Target Inhibition | ~250 - 500 µM | General | [6] |
| Concentration for 5hmC Suppression | 500 µM (leading to ~4 mM intracellular R-2HG) | TF-1 cells | [13] |
| Solubility in DMSO | 30 mg/mL, 55 mg/mL (190.83 mM) | N/A | [1][4] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. Buy this compound | >98% [smolecule.com]
- 7. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]
- 13. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Dose-dependent and passage-dependent effects of Tfmb-(R)-2-HG
Welcome to the technical support center for Tfmb-(R)-2-HG. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experiments involving this cell-permeable (R)-2-hydroxyglutarate analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable form of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite associated with cancers carrying mutations in isocitrate dehydrogenase (IDH) 1 and 2.[1][2][3][4] Its trifluoromethylbenzyl ester moiety allows it to efficiently cross cell membranes.[2] Once inside the cell, it is hydrolyzed by intracellular esterases to release (R)-2-HG. (R)-2-HG is a structural analog of α-ketoglutarate (α-KG) and acts as a competitive inhibitor of α-KG-dependent dioxygenases.[3][4] This inhibition disrupts various cellular processes, including DNA and histone demethylation, leading to epigenetic alterations that can drive oncogenesis.[1][5]
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C or -80°C for up to several years.[2][6] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and can be stored at -20°C for up to a month or -80°C for up to six months.[3][6]
Q3: In which solvent should I dissolve this compound?
This compound is highly soluble in DMSO.[2][4] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium. For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline or corn oil may be required.[6]
Q4: What is the difference between this compound and Tfmb-(S)-2-HG?
This compound and Tfmb-(S)-2-HG are cell-permeable versions of the (R) and (S) enantiomers of 2-hydroxyglutarate, respectively. While both can inhibit α-KG-dependent dioxygenases, they exhibit different potencies and biological effects. Notably, (R)-2-HG, the product of this compound, is the enantiomer produced by mutant IDH enzymes and is sufficient to promote leukemogenesis.[1][5] In contrast, Tfmb-(S)-2-HG does not typically promote cytokine independence or block differentiation in the same manner.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cell viability or cytotoxicity | High concentrations of this compound or DMSO can be toxic to cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.- Ensure the final DMSO concentration in the culture medium is low (typically <0.1%).- Some studies suggest high levels of (R)-2-HG can be deleterious in certain contexts, so consider the growth conditions of your cells.[1] |
| Inconsistent or variable results between experiments | - Inconsistent cell passage number.- Variability in compound preparation.- Differences in cell culture conditions. | - Use cells within a consistent and defined passage number range, as the effects of this compound are passage-dependent.[1][7]- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Maintain consistent cell seeding densities and culture conditions. |
| Precipitation of the compound in culture medium | The solubility of this compound may be limited in aqueous solutions. | - Ensure the DMSO stock solution is fully dissolved before diluting in culture medium.- Gently warm the medium and/or sonicate briefly to aid dissolution if precipitation occurs.[6]- Avoid repeated freeze-thaw cycles of the stock solution. |
| No observable effect on cell phenotype (e.g., differentiation, proliferation) | - Insufficient treatment duration or concentration.- The chosen cell line may be resistant.- The effect is passage-dependent and requires long-term culture. | - The effects of this compound are often dose- and passage-dependent.[1] Increase the concentration (within the non-toxic range) and/or the number of passages with the compound.- A minimum of 4 passages may be required to observe phenotypes like cytokine independence in TF-1 cells.[1]- Confirm that your cell line expresses the target enzymes (e.g., TET2, KDM5s). |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on TF-1 Cells
| Extracellular this compound Conc. | Intracellular (R)-2-HG Level | Effect on Global 5hmC Levels | Induction of Cytokine Independence | Reference |
| 100 µM | 0.8 mM | No significant suppression | Sufficient to induce | [8] |
| 250 µM | 2.0 mM | No significant suppression | Sufficient to induce | [8] |
| 500 µM | ~4.0 mM | Significant suppression | Robustly transforms cells | [8] |
Table 2: Passage-Dependent Effects of this compound on TF-1 Cells
| Parameter | Observation | Reference |
| Cytokine Independence | Requires a minimum of 4 passages in the presence of this compound to become established. | [1] |
| Reversibility | The time required for reversion of growth factor independence is influenced by the duration and dose of this compound exposure. | [1] |
| Differentiation Block | Higher levels of (R)-2-HG are needed to block differentiation compared to what is required to confer cytokine independence. | [1] |
Experimental Protocols
Protocol 1: Induction of Cytokine Independence in TF-1 Cells
This protocol describes how to induce growth factor-independent proliferation in the erythroleukemia cell line TF-1 using this compound.
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
This compound Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Treat TF-1 cells with varying concentrations of this compound (e.g., 100 µM, 250 µM, 500 µM) or a DMSO vehicle control.
-
Continuously passage the cells every 2-3 days in the presence of the compound and GM-CSF for at least 4 passages, and up to 20 passages for more stable effects.
-
-
Assessment of Cytokine Independence:
-
After the desired number of passages, wash the cells twice with PBS to remove GM-CSF.
-
Resuspend the cells in culture medium without GM-CSF.
-
Plate the cells at a density of 1 x 10^5 cells/mL.
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Monitor cell proliferation over several days using a cell counting method (e.g., trypan blue exclusion or a cell viability assay).
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Cells that continue to proliferate in the absence of GM-CSF are considered cytokine-independent.
-
Protocol 2: Analysis of Global 5-hydroxymethylcytosine (5hmC) Levels
This protocol outlines the assessment of global 5hmC levels in cells treated with this compound.
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Cell Treatment: Treat cells (e.g., TF-1) with the desired concentrations of this compound or DMSO control for a specified period (e.g., 21 days).
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantification of 5hmC:
-
Global 5hmC levels can be quantified using various methods, including:
-
LC-MS/MS: This is a highly quantitative method that involves enzymatic digestion of genomic DNA to nucleosides, followed by chromatographic separation and mass spectrometric detection.
-
Dot Blot Analysis: Genomic DNA is spotted onto a membrane and probed with an antibody specific for 5hmC.
-
ELISA-based assays: Commercial kits are available for the colorimetric or fluorometric quantification of global 5hmC.
-
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing Dose- and Passage-Dependent Effects
Caption: Workflow for studying this compound effects.
References
- 1. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | >98% [smolecule.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
Reversibility of Tfmb-(R)-2-HG effects after washout
Welcome to the technical support center for Tfmb-(R)-2-HG. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable analog of (R)-2-hydroxyglutarate ((R)-2-HG), an oncometabolite that accumulates in certain cancers with IDH1/2 mutations.[1][2][3] (R)-2-HG functions as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases.[2][3] This inhibition primarily targets enzymes like the Ten-Eleven Translocation (TET) family of DNA hydroxylases (e.g., TET2) and Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM5).[1][4] By inhibiting these enzymes, this compound induces widespread epigenetic changes, including DNA and histone hypermethylation, which in turn alters gene expression and can lead to phenotypes such as blocked cellular differentiation and enhanced proliferation.[1][3]
Q2: Are the cellular effects of this compound reversible?
A2: Yes, the oncogenic effects of this compound, such as promoting cytokine-independent growth and blocking differentiation, have been shown to be reversible upon washout of the compound.[2][3][5] The kinetics of this reversal can depend on the dose and duration of the initial treatment.[5]
Q3: What is the appropriate concentration of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific biological question. However, published studies using the human erythroleukemia cell line TF-1 have demonstrated effects at concentrations ranging from 100 µM to 500 µM.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How long does it take to observe the effects of this compound?
A4: The time required to observe phenotypic changes, such as cytokine-independent growth, is passage-dependent.[5] For example, in TF-1 cells, a minimum of four passages in the presence of this compound was required to induce cytokine independence.[5]
Q5: What is the difference between this compound and Tfmb-(S)-2-HG?
A5: this compound and Tfmb-(S)-2-HG are enantiomers. While both are cell-permeable, their biological activities differ significantly. (R)-2-HG is the enantiomer produced by mutant IDH enzymes and is sufficient to promote leukemogenesis-like phenotypes.[3][5] In contrast, (S)-2-HG does not promote cytokine independence or block differentiation at similar concentrations and can have different off-target effects.[5]
Troubleshooting Guides
Problem 1: No induction of cytokine-independent growth after this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient treatment duration | The development of cytokine independence is passage-dependent. Ensure cells have been cultured in the presence of this compound for a sufficient number of passages (at least 4, as per published data for TF-1 cells).[5] |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations used in the literature for TF-1 cells range from 100 µM to 500 µM.[4][5] |
| Cell line insensitivity | Not all cell lines may be susceptible to the effects of this compound. The TF-1 cell line is a well-documented model for studying these effects.[5] If using a different cell line, verify that it expresses the necessary downstream effectors. |
| Compound degradation | Ensure proper storage of this compound (typically at -20°C for long-term storage) and prepare fresh solutions in a suitable solvent like DMSO for each experiment. |
Problem 2: Incomplete or no reversal of phenotype after washout.
| Possible Cause | Recommended Solution |
| Inefficient washout | Ensure a thorough washout procedure. This should involve multiple washes with fresh, compound-free medium. See the detailed experimental protocol below. |
| Prolonged or high-dose treatment | The time required for the reversal of phenotypes can be influenced by the intensity (duration and dose) of the initial this compound exposure.[5] Continue to passage the cells in compound-free medium for an extended period to allow for the reversal. |
| Selection of resistant clones | Long-term culture under selective pressure may lead to the emergence of clones with stable genetic or epigenetic changes that are not reversed by compound withdrawal. Consider performing single-cell cloning to isolate and characterize individual clones. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of this compound on TF-1 cells.
Table 1: this compound Concentration and Effects on TF-1 Cells
| Concentration | Intracellular (R)-2-HG | Effect on 5hmC Levels | Induction of Cytokine Independence | Reference |
| 100 µM | 0.8 mM | No significant suppression | Yes | [4] |
| 250 µM | 2.0 mM | No significant suppression | Yes | [4] |
| 500 µM | ~4.0 mM | Significant suppression | Yes | [4] |
Table 2: Reversibility of this compound Induced Phenotypes in TF-1 Cells
| Phenotype | Treatment | Washout Period | Outcome | Reference |
| Cytokine-Independent Growth | 250 µM this compound for 4 passages | N/A (maintained) | Sustained cytokine-independent growth | [5] |
| Cytokine-Independent Growth | 250 µM this compound for 4 passages | Immediate washout | Reversion to cytokine-dependent growth | [5] |
| Blocked Differentiation | 500 µM this compound for 20 passages | Washout | Rapid restoration of differentiation potential | [5] |
Experimental Protocols
Protocol 1: Induction of Cytokine-Independent Growth in TF-1 Cells
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 ng/mL recombinant human GM-CSF.
-
This compound Treatment: Add this compound to the culture medium at the desired final concentration (e.g., 250 µM). A DMSO vehicle control should be run in parallel.
-
Passaging: Passage the cells every 2-3 days, maintaining the presence of this compound or DMSO. A minimum of 4 passages is recommended to observe cytokine-independent growth.[5]
-
Assessment of Cytokine Independence:
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any residual GM-CSF.
-
Resuspend the cells in fresh medium without GM-CSF.
-
Plate the cells at a density of 1 x 10^5 cells/mL.
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Monitor cell proliferation over several days using a suitable method (e.g., cell counting with a hemocytometer and trypan blue exclusion, or a proliferation assay such as MTT).
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Protocol 2: Washout of this compound and Assessment of Reversibility
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Cell Culture: Use TF-1 cells that have been rendered cytokine-independent by treatment with this compound as described in Protocol 1.
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Washout Procedure:
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Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
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Aspirate the supernatant containing this compound.
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Resuspend the cell pellet in a volume of fresh, compound-free medium that is at least 10 times the volume of the pellet.
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Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of the compound.
-
-
Post-Washout Culture: Culture the washed cells in medium with or without GM-CSF, depending on the phenotype being assessed for reversal.
-
Assessment of Reversibility:
-
Cytokine Independence: Culture the washed cells in the absence of GM-CSF and monitor for a decrease in proliferation over time compared to cells continuously cultured in this compound.
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Differentiation Block: To assess the restoration of differentiation, culture the washed cells in the presence of erythropoietin (EPO) and measure markers of erythroid differentiation (e.g., hemoglobinization by benzidine staining) after a few days.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Reversibility Experiment Workflow.
References
- 1. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythropoietin-induced erythroid differentiation of the human erythroleukemia cell line TF-1 correlates with impaired STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. embopress.org [embopress.org]
- 5. Establishment and characterization of a unique human cell line that proliferates dependently on GM-CSF, IL-3, or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
Batch-to-batch variability of Tfmb-(R)-2-HG
Welcome to the technical support center for Tfmb-(R)-2-HG. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the use of this compound, with a specific focus on managing batch-to-batch variability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound, or (2R)-tetrahydro-5-oxo-2-furancarboxylic acid, [3-(trifluoromethyl)phenyl]methyl ester, is a cell-permeable ester derivative of (R)-2-hydroxyglutarate ((R)-2-HG).[1][2] (R)-2-HG is an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) enzymes in various cancers.[1][3] Because this compound is more lipophilic than (R)-2-HG, it can readily cross cell membranes.[1] Once inside the cell, intracellular esterases hydrolyze the compound, releasing (R)-2-HG.[3] The released (R)-2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, which include important epigenetic modifiers like histone and DNA demethylases.[1][2] This inhibition leads to altered gene expression and can promote cellular processes such as leukemogenesis and impaired cell differentiation.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A: Proper storage is critical to maintaining the stability and activity of the compound.
-
Solid Compound: The powdered form should be stored at -20°C for long-term stability (months to years).[1][2] It should be kept in a dry, dark environment.
-
Stock Solutions (in DMSO): For frequent use, stock solutions can be stored at -20°C for up to one month. For long-term storage, aliquots of the stock solution should be kept at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.[5]
Q3: How do I properly dissolve this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] However, reported solubility values vary between suppliers (from 2 mg/mL to 55 mg/mL), which can be a source of confusion and variability.[1][6][7] For consistent results, it is recommended to follow a standardized dissolution protocol. Sonication may be recommended to aid dissolution.[4] Always use anhydrous, high-purity DMSO to prepare your initial stock solution. (See Protocol 1 for a detailed methodology).
Q4: What are the potential sources of batch-to-batch variability for this compound?
A: Batch-to-batch variability is a known challenge in chemical manufacturing and can arise from several factors:[8]
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Synthesis and Purification: The multi-step synthesis process, which involves the esterification of (R)-2-hydroxyglutaric acid, can introduce minor impurities or by-products.[1] Variations in the efficiency of the final chromatographic purification can lead to differences in purity between batches.
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Physical Properties: Different batches may exhibit slight variations in color (e.g., white to beige), crystallinity, or particle size.[6][7] These physical differences can affect solubility and the rate of dissolution.[9]
-
Chiral Purity: The biological activity of this compound is specific to the (R)-enantiomer. Incomplete stereochemical control during synthesis could result in contamination with the (S)-enantiomer, which has distinct biological effects.[6]
-
Handling and Storage: Exposure to moisture, light, or improper temperatures can lead to degradation of the compound over time.
Q5: How can I assess the quality and consistency of a new batch?
A: Before starting critical experiments, it is good practice to validate any new batch of a reagent.
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Review the Certificate of Analysis (CoA): Check the purity (typically ≥98% by HPLC), appearance, and any other QC data provided by the supplier.[2][6]
-
Perform a Solubility Test: Ensure the new batch dissolves as expected according to your established protocol. Note any differences in appearance or the time it takes to dissolve.
-
Conduct a Biological Validation Assay: The most reliable method is to perform a dose-response experiment comparing the new batch to a previously validated "gold-standard" batch. This allows you to confirm that the new batch has equivalent biological potency (e.g., by comparing EC50 values). (See Protocol 2 for a detailed methodology).
Section 2: Troubleshooting Guide
Problem: I'm observing inconsistent or unexpected results between different batches of this compound.
-
Possible Cause: This is a classic sign of batch-to-batch variability. The effective concentration or activity of the compound may differ between lots.
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Suggested Solution:
-
Pause critical experiments.
-
Follow the workflow outlined in the "Troubleshooting Batch-to-Batch Variability" diagram below.
-
Begin by checking for obvious physical differences (color, solubility).
-
Prepare fresh stock solutions from both the old and new batches using the exact same procedure.
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Perform a side-by-side dose-response experiment to compare the biological activity of the two batches directly. If the EC50 values are significantly different, contact the supplier with your data.
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Problem: The compound from a new batch is not dissolving properly or has a different appearance.
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Possible Cause: Physical properties such as particle size, crystal form, or the presence of minor impurities can affect solubility.[9] A different color (e.g., beige vs. white) could indicate a slight variation in residual solvents or trace impurities that may or may not affect activity.[6]
-
Suggested Solution:
-
Confirm you are using high-quality, anhydrous DMSO. Water in DMSO can affect compound stability and solubility.[5]
-
Try gentle warming (to 37°C) or brief sonication to aid dissolution.[4]
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If the compound still fails to dissolve at the expected concentration, this may indicate a significant issue with the batch. Do not proceed with this batch in critical experiments.
-
Contact the supplier's technical support and provide the batch number and a description of the issue.
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Problem: My cells are showing unexpected toxicity or off-target effects.
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Possible Cause: The final concentration of DMSO in your cell culture media may be too high (ideally ≤0.5%).[10] Alternatively, the batch may contain a cytotoxic impurity not present in previous lots.
-
Suggested Solution:
-
Calculate the final percentage of DMSO in your media to ensure it is within a tolerable range for your cell type. Always include a vehicle-only (DMSO) control in your experiments.[10]
-
Test the new batch on a small scale to see if the toxicity is reproducible.
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If toxicity persists and is unique to the new batch, it strongly suggests an impurity. Discontinue use and contact the supplier with your findings.
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Problem: The expected downstream biological effect (e.g., change in histone methylation) is weaker or absent with a new batch.
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Possible Cause: This points to lower potency or purity of the new batch. The actual concentration of the active compound may be lower than stated, or the compound may have degraded due to improper storage.
-
Suggested Solution:
-
Verify your stock solution concentration. If possible, use UV-Vis spectrophotometry to get an approximate concentration measurement, as this compound has absorbance maxima around 264-270 nm.[2]
-
Perform the biological validation experiment outlined in Protocol 2. A rightward shift in the dose-response curve for the new batch indicates lower potency.
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Consider that the compound's effects can be reversible.[2] Ensure your experimental timeline is consistent with the expected kinetics of the biological readout.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Key Quality Control Parameters for this compound
| Parameter | Typical Specification | Analytical Method | Potential Source of Variability |
| Purity | ≥98%[2] | HPLC | Incomplete purification, presence of starting materials or by-products. |
| Appearance | White to beige crystalline solid/powder[6][7] | Visual Inspection | Minor variations in synthesis or residual solvents. |
| Identity | Conforms to structure | ¹H-NMR, LC-MS | Incorrect synthesis, contamination. |
| Chiral Purity | Not always reported | Chiral HPLC | Incomplete stereochemical control during synthesis. |
| Solubility (DMSO) | Varies widely (2-55 mg/mL)[1][6][7] | Dissolution Test | Crystal form, particle size, purity. |
Table 2: Summary of Reported Solubilities in DMSO
| Reported Solubility | Molar Concentration (approx.) | Source |
| 2 mg/mL | 6.9 mM | Sigma-Aldrich[6][7] |
| 30 mg/mL | 104.1 mM | Cayman Chemical[2] |
| 55 mg/mL | 190.8 mM | TargetMol[4] |
| Note: This significant variation highlights the importance of performing your own solubility tests and standardizing your stock solution preparation protocol across all experiments. |
Experimental Protocols
Protocol 1: Standard Protocol for Preparation of this compound Stock Solution
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Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Weighing: Aseptically weigh out the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Mixing: Vortex the solution thoroughly. If needed, use a sonicator bath for 5-10 minutes or warm the solution briefly to 37°C to ensure complete dissolution. Visually inspect the solution to confirm there is no precipitate.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C for long-term use.
Protocol 2: Protocol for Validating a New Batch of this compound
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Objective: To compare the biological potency of a new batch of this compound against a previously validated batch.
-
Materials:
-
Validated "gold-standard" batch of this compound.
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New batch of this compound.
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Appropriate cell line and culture reagents.
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Assay for a downstream biological endpoint (e.g., cell proliferation under cytokine deprivation, measurement of a specific histone methylation mark via Western blot or ELISA, or a reporter assay).
-
-
Methodology:
-
Prepare fresh stock solutions of both the "gold-standard" and the new batch simultaneously, using the exact same procedure (Protocol 1).
-
Design a dose-response experiment. This should include a vehicle control (DMSO only) and at least 6-8 concentrations of each compound batch, spanning the expected active range.
-
Plate your cells and treat them with the prepared serial dilutions of each batch in parallel. Ensure all other experimental conditions are identical.
-
After the appropriate incubation time, perform the readout for your chosen biological endpoint.
-
Data Analysis: Plot the response versus the log of the concentration for each batch. Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for each batch.
-
-
Interpretation:
-
Equivalent Potency: If the EC50 values and maximal effects of the two batches are comparable, the new batch can be considered valid for use.
-
Discrepant Potency: If there is a significant difference (>2-3 fold) in the EC50 values, this indicates a meaningful variation in batch activity. Contact the supplier with your comparative data (graphs and calculated EC50 values) to report the issue.
-
Section 4: Visualizations
Figure 1. Mechanism of action for this compound.
Figure 2. Troubleshooting workflow for batch-to-batch variability.
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]
- 7. TFMB-(S)-2HG = 98 HPLC 1445703-64-9 [sigmaaldrich.com]
- 8. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 9. researchgate.net [researchgate.net]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tfmb-(R)-2-HG and Tfmb-(S)-2-HG: Unraveling Enantiomer-Specific Effects on Cellular Signaling and Metabolism
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a detailed comparison of the biological effects of the cell-permeable 2-hydroxyglutarate (2-HG) prodrugs, Tfmb-(R)-2-HG and Tfmb-(S)-2-HG. By examining their differential impacts on α-ketoglutarate-dependent dioxygenases and key signaling pathways, we illuminate their distinct roles in cellular processes and disease models.
This compound and Tfmb-(S)-2-HG serve as valuable research tools to investigate the enantiomer-specific effects of (R)-2-HG and (S)-2-HG, respectively. These molecules are esterified forms of 2-hydroxyglutarate, rendering them cell-permeable, whereupon intracellular esterases release the active 2-HG enantiomers. Both (R)-2-HG and (S)-2-HG are known competitive inhibitors of α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes involved in diverse cellular processes including histone and DNA demethylation, and hypoxia signaling.[1][2][3] However, subtle differences in their stereochemistry lead to profound divergences in their biological activities and downstream consequences.
Quantitative Comparison of Dioxygenase Inhibition
The primary mechanism of action for both 2-HG enantiomers is the competitive inhibition of α-KG-dependent dioxygenases. However, the potency of this inhibition varies significantly between the (R) and (S) forms and across different enzyme subfamilies. Generally, (S)-2-HG is a more potent inhibitor of several of these enzymes, including the TET family of DNA hydroxylases.[2] Paradoxically, it is the (R)-enantiomer that is more strongly associated with oncogenesis, particularly in the context of IDH-mutant cancers.[2]
| Target Enzyme Family | Specific Enzyme | (R)-2-HG IC50 (µM) | (S)-2-HG IC50 (µM) | Reference |
| Histone Demethylases | JMJD2A | ~25 | ~45 | [4] |
| JMJD2C | 79 ± 7 | >500 | [2] | |
| KDM4A (JMJD2A) | 25 | 45 | [1] | |
| KDM5B/JARID1B | - | Ki = 10.87 ± 1.85 mM | [5] | |
| DNA Hydroxylases | TET2 | ~5000 | More potent than (R)-2-HG | [1] |
| Hypoxia Inducible Factor (HIF) Hydroxylases | PHD2 (EGLN1) | >5000 | 419 ± 150 | [2][4] |
| FIH | >10000 | >10000 | [4] |
Table 1: Comparative IC50 values of (R)-2-HG and (S)-2-HG for various α-ketoglutarate-dependent dioxygenases. Note: IC50 values can vary depending on the assay conditions. This table presents a summary of reported values to illustrate the general trends in potency.
Differential Effects on Cellular Signaling Pathways
The distinct inhibitory profiles of this compound and Tfmb-(S)-2-HG on dioxygenases translate into divergent effects on critical cellular signaling pathways. Here, we focus on two key pathways: the Hypoxia-Inducible Factor (HIF)-1α pathway and the Wnt/β-catenin signaling cascade.
The HIF-1α Signaling Pathway
The stability of the transcription factor HIF-1α is regulated by prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. (S)-2-HG, being a more potent inhibitor of PHDs than (R)-2-HG, can lead to the stabilization of HIF-1α.[2][6] In contrast, some studies suggest that (R)-2-HG may not inhibit, and can even stimulate, EglN1 (PHD2), leading to HIF-1α degradation.[2][7] This differential regulation of HIF-1α stability represents a key mechanistic distinction between the two enantiomers.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for development and stem cell maintenance, and its dysregulation is implicated in cancer. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, leading to its degradation. Upon Wnt signaling, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While the direct effects of 2-HG enantiomers on the Wnt pathway are still under investigation, some evidence suggests that (S)-2-HG may have an inhibitory effect on this pathway, potentially through its broader inhibition of α-KG-dependent dioxygenases that may indirectly regulate components of the Wnt signaling cascade.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is adapted for a 96-well plate format and measures the metabolic activity of cells as an indicator of viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound and Tfmb-(S)-2-HG (and vehicle control, e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and Tfmb-(S)-2-HG in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[8][9]
Measurement of Intracellular 2-Hydroxyglutarate by LC-MS
This protocol outlines a general workflow for the extraction and quantification of intracellular 2-HG enantiomers using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells treated with this compound, Tfmb-(S)-2-HG, or vehicle control
-
Cold phosphate-buffered saline (PBS)
-
80% methanol (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
LC-MS system with a chiral column or derivatization method for enantiomer separation
Procedure:
-
After treatment, place the cell culture plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well/dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the samples at maximum speed for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS. Chiral separation can be achieved using a chiral column or by derivatizing the 2-HG enantiomers with a chiral reagent prior to analysis.[10][11][12]
Western Blot Analysis for β-catenin
This protocol describes the detection of β-catenin protein levels by Western blotting to assess the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound, Tfmb-(S)-2-HG, or vehicle control.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4][13][14]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and Tfmb-(S)-2-HG.
Conclusion
The comparative analysis of this compound and Tfmb-(S)-2-HG reveals a striking example of stereospecificity in biological systems. While both molecules deliver their respective 2-HG enantiomers into cells, their downstream effects are markedly different. This compound, through the action of (R)-2-HG, is implicated in oncogenic processes, a phenomenon that is not solely explained by its inhibitory profile on α-KG-dependent dioxygenases. In contrast, Tfmb-(S)-2-HG, which delivers the more potent dioxygenase inhibitor (S)-2-HG, does not typically promote these oncogenic phenotypes and can even have opposing effects. This guide provides a framework for researchers to explore these differences further, offering quantitative data, detailed protocols, and visual representations of the key signaling pathways involved. A deeper understanding of the enantiomer-specific actions of 2-HG is critical for the development of targeted therapies for diseases characterized by metabolic dysregulation.
References
- 1. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. agilent.com [agilent.com]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Tfmb-(R)-2-HG Versus Endogenous (R)-2-HG from IDH Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the synthetic, cell-permeable (R)-2-hydroxyglutarate (Tfmb-(R)-2-HG) and endogenously produced (R)-2-hydroxyglutarate ((R)-2-HG) resulting from isocitrate dehydrogenase (IDH) mutations. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for studying the multifaceted roles of this oncometabolite.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant event in the pathogenesis of several cancers, including glioma and acute myeloid leukemia (AML).[1] A neomorphic consequence of these mutations is the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG).[1] (R)-2-HG accumulates to high levels in tumor cells and competitively inhibits α-KG-dependent dioxygenases, such as the TET family of 5-methylcytosine hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[1] This inhibition leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote oncogenesis.[1][2]
To study the biological effects of (R)-2-HG, researchers have two primary approaches: utilizing cell lines with endogenous IDH mutations that produce (R)-2-HG internally, or treating wild-type cells with a cell-permeable analog, this compound. This compound is a trifluoromethyl benzyl-esterified version of (R)-2-HG that can cross the cell membrane, after which intracellular esterases are thought to release the active (R)-2-HG molecule. This guide will compare these two approaches, highlighting their similarities, differences, and the experimental contexts in which each is most appropriate.
Biochemical and Cellular Effects: A Head-to-Head Comparison
Both endogenous (R)-2-HG and exogenously supplied this compound aim to recapitulate the oncometabolic effects observed in IDH-mutant tumors. The fundamental mechanism of action is the competitive inhibition of α-KG-dependent dioxygenases.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and endogenous (R)-2-HG.
Table 1: Inhibition of α-KG-Dependent Dioxygenases by (R)-2-HG
| Enzyme Target | IC50 of (R)-2-HG | Reference |
| TET2 | ~5 mM | |
| KDM5A | < 1 mM | |
| KDM5C | < 1 mM | |
| KDM5D | < 1 mM | |
| KDM5B | 3.6 mM |
Table 2: Comparison of Intracellular (R)-2-HG Concentrations and Cellular Effects
| Method of (R)-2-HG Elevation | Cell Line | Intracellular (R)-2-HG Concentration | Key Cellular Effects | Reference |
| Endogenous (IDH1-R132H expression) | TF-1 | low mM range | Promotes cytokine-independent growth, blocks erythropoietin (EPO)-induced differentiation | [3] |
| Exogenous (this compound treatment) | TF-1 | 0.8 mM (with 100 µM this compound), 2.0 mM (with 250 µM this compound), ~4 mM (with 500 µM this compound) | Promotes cytokine-independent growth, blocks EPO-induced differentiation | [3] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the signaling pathway of (R)-2-HG and a typical experimental workflow for comparing endogenous and exogenous (R)-2-HG.
Caption: Signaling pathway of endogenous (R)-2-HG in IDH-mutant cells.
Caption: Experimental workflow for comparing endogenous and exogenous (R)-2-HG.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cytokine-Independent Growth Assay
This assay assesses the ability of hematopoietic cells to proliferate in the absence of essential cytokines, a hallmark of leukemic transformation.
Materials:
-
TF-1 cells (wild-type, IDH1-R132H expressing, or treated with this compound)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Culture TF-1 cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 2 ng/mL). For the this compound treated group, add the compound at the desired concentration and passage the cells for a specified period (e.g., 10 passages).
-
Wash the cells three times with PBS to remove any residual GM-CSF.
-
Resuspend the cells in cytokine-free medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of cytokine-free medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
At various time points (e.g., 24, 48, 72 hours), add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Erythroid Differentiation Assay by Flow Cytometry
This protocol measures the expression of the erythroid-specific surface marker Glycophorin A (CD235a) to assess the differentiation status of hematopoietic cells.
Materials:
-
TF-1 cells (as described in Protocol 1)
-
Recombinant human erythropoietin (EPO)
-
FACS buffer (PBS with 2% FBS)
-
FITC- or PE-conjugated anti-human Glycophorin A (CD235a) antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Culture TF-1 cells as described in Protocol 1.
-
To induce differentiation, wash the cells to remove GM-CSF and resuspend them in complete medium containing EPO (e.g., 2 U/mL).
-
Incubate the cells for a specified period (e.g., 5-7 days).
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the anti-Glycophorin A antibody or isotype control to the respective tubes.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population.
Protocol 3: Quantification of Intracellular (R)-2-HG by LC-MS/MS
This method allows for the precise measurement of intracellular (R)-2-HG concentrations.
Materials:
-
Cell pellets (from wild-type, IDH1-R132H expressing, or this compound treated cells)
-
80% methanol (pre-chilled to -80°C)
-
Internal standard (e.g., 13C5-labeled (R)-2-HG)
-
LC-MS/MS system
Procedure:
-
Rapidly harvest and wash the cells with cold PBS.
-
Quench metabolism by adding a known volume of ice-cold 80% methanol to the cell pellet.
-
Add the internal standard.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system and perform analysis using a validated method for (R)-2-HG quantification.
Discussion and Conclusion
The use of this compound has been instrumental in demonstrating that (R)-2-HG is sufficient to induce the key cellular phenotypes associated with IDH mutations, such as a block in differentiation and enhanced proliferation under cytokine-deprived conditions.[3] Studies have shown that treating TF-1 cells with this compound can achieve intracellular (R)-2-HG concentrations that are comparable to those found in IDH-mutant cells, leading to similar downstream effects.[3]
However, there are important considerations when choosing between these two model systems. The endogenous production of (R)-2-HG in IDH-mutant cells provides a continuous and stable intracellular concentration of the oncometabolite, which may more accurately reflect the in vivo tumor environment. In contrast, the intracellular concentration of (R)-2-HG derived from this compound is dependent on the dose, duration of treatment, and the rate of its uptake and intracellular hydrolysis. While this compound is designed to be cell-permeable, the precise kinetics of its conversion to (R)-2-HG and its subsequent stability within the cell are not fully characterized.
One of the key advantages of using this compound is the ability to study the effects of (R)-2-HG in a dose-dependent and reversible manner.[3] This allows for a more controlled investigation of the downstream consequences of (R)-2-HG accumulation and the potential for therapeutic intervention.
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability comparison of Tfmb-(R)-2-HG and (R)-2-HG
A Comparative Guide to the Cell Permeability of Tfmb-(R)-2-HG and (R)-2-HG
For researchers in cellular metabolism, cancer biology, and drug discovery, understanding the cellular uptake of key metabolites and their analogs is critical for designing and interpreting experiments. This guide provides a direct comparison of the cell permeability of (R)-2-hydroxyglutarate ((R)-2-HG) and its trifluoromethyl-propargyl-esterified derivative, this compound.
(R)-2-HG is an oncometabolite implicated in various cancers, particularly those with mutations in isocitrate dehydrogenase (IDH) enzymes.[1][2] Its accumulation within cells leads to the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases, affecting epigenetic regulation and cellular differentiation.[1][2][3] However, the inherent polarity of (R)-2-HG limits its ability to passively diffuse across the lipid bilayers of cell membranes. To overcome this limitation, this compound was developed as a cell-permeable prodrug.[1][3][4][5][6][7]
Executive Summary of Comparison
This compound is engineered for superior cell permeability compared to its parent compound, (R)-2-HG. The addition of the trifluoromethyl benzyl (Tfmb) ester group increases the lipophilicity of the molecule, facilitating its transport across the cell membrane.[1] Once inside the cell, endogenous esterases are believed to cleave the Tfmb group, releasing (R)-2-HG to exert its biological effects. This fundamental difference in membrane transport efficiency is the primary distinction between the two compounds in experimental applications.
Quantitative Data on Cell Permeability
Direct comparative studies have demonstrated the enhanced cell permeability of the esterified form of (R)-2-HG. In one key study, human erythroleukemia (TF-1) cells were treated with this compound, and a subsequent measurement of intracellular 2-HG levels confirmed its effective passage into the cells.[8] While (R)-2-HG can be taken up by cells to some extent,[9] the esterified version ensures more reliable and efficient intracellular delivery.
| Compound | Chemical Nature | Predicted Cell Permeability | Experimental Evidence |
| (R)-2-HG | Hydrophilic dicarboxylic acid | Low | Limited passive diffusion. Can be taken up by T-cells in a dose-dependent manner, but less efficiently than esterified forms.[9] |
| This compound | Lipophilic ester prodrug | High | Designed for cell permeability.[3][4][5][6] LC-MS analysis of treated TF-1 cells shows significant intracellular accumulation of 2-HG.[8] |
Experimental Protocols
Assessment of Intracellular 2-HG Levels via Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is based on methodologies described for measuring intracellular metabolites following treatment with cell-permeable analogs.[8]
Objective: To quantify the intracellular concentration of (R)-2-HG in cultured cells following treatment with this compound.
Materials:
-
TF-1 (or other target) cells
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol-based extraction buffer (e.g., 80% methanol), ice-cold
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate TF-1 cells at a desired density and allow them to adhere or stabilize in culture.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 250 μM) or an equivalent volume of DMSO as a vehicle control.[8]
-
Incubation: Incubate the cells for a specified period (e.g., 3 hours) under standard culture conditions.[8]
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Add ice-cold 80% methanol to the plate and scrape the cells.
-
-
Metabolite Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant, for example, using a SpeedVac concentrator.
-
-
LC-MS Analysis:
-
Resuspend the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system for separation and quantification of (R)-2-HG.
-
Compare the levels of intracellular 2-HG in this compound-treated cells to the vehicle-treated controls.
-
Visualizing the Workflow and Mechanism
Diagrams
Caption: Workflow for quantifying intracellular 2-HG after this compound treatment.
Caption: Mechanism of this compound action.
Conclusion
The development of this compound has been instrumental in studying the intracellular functions of (R)-2-HG. Its enhanced cell permeability allows for the reliable and controlled delivery of (R)-2-HG into cells, enabling researchers to investigate its role in leukemogenesis and other cancers.[2][3] When planning experiments to probe the effects of (R)-2-HG, this compound is the superior choice for ensuring effective intracellular delivery and eliciting the desired biological response.
References
- 1. Buy this compound | >98% [smolecule.com]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomer-Specific Effects of Tfmb-(R)-2-HG in Cancer Cells: A Comparative Guide
An In-depth Analysis of Tfmb-(R)-2-HG as a Pro-leukemic Agent and its Distinction from its (S)-Enantiomer
The oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, plays a crucial role in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and glioma.[1][2] To facilitate the study of its cellular effects, cell-permeable esterified versions have been developed, with trifluoromethylbenzyl-(R)-2-hydroxyglutarate (this compound) being a key tool compound.[3][4] This guide provides a comparative analysis of the enantiomer-specific effects of this compound in cancer cells, supported by experimental data, detailed protocols, and pathway visualizations.
Contrasting Biological Activities of (R)- and (S)-2-HG Enantiomers
A central finding in the study of 2-HG is the starkly different, and often opposing, biological activities of its (R) and (S) enantiomers. While this compound promotes leukemic characteristics, Tfmb-(S)-2-HG fails to do so and can even counteract the transforming effects.[5] This is particularly paradoxical as (S)-2-HG is a more potent inhibitor of Ten-Eleven Translocation 2 (TET2), an enzyme whose inhibition is thought to contribute to leukemogenesis.[5] The key to this paradox lies in the differential effects of the enantiomers on other α-ketoglutarate-dependent dioxygenases, specifically the EglN prolyl hydroxylases involved in the degradation of Hypoxia-Inducible Factor (HIF).[2][5]
| Feature | This compound | Tfmb-(S)-2-HG | Reference |
| Effect on TF-1 Cell Transformation | Promotes cytokine-independent growth and blocks differentiation | Does not promote transformation; antagonizes transformation induced by TET2 knockdown | [5] |
| TET2 Inhibition | Weaker inhibitor | More potent inhibitor | [5] |
| EglN Prolyl Hydroxylase Inhibition | Does not inhibit | Inhibits | [5] |
| Overall Effect in Leukemia Models | Pro-leukemic | Non-leukemic / Anti-leukemic | [5] |
Mechanism of Action: Epigenetic Reprogramming
This compound exerts its pro-tumorigenic effects primarily through the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[4] By mimicking α-ketoglutarate, (R)-2-HG disrupts the function of enzymes that are critical for maintaining the epigenetic landscape of the cell.
Key targets of (R)-2-HG include:
-
TET family of DNA hydroxylases (e.g., TET2): Inhibition of TET2 leads to a global decrease in 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. This results in altered gene expression.[1]
-
KDM family of histone lysine demethylases: Inhibition of these enzymes leads to the accumulation of histone methylation marks, such as H3K4me3, which also contributes to aberrant gene expression.[1]
The combined inhibition of these enzyme families by (R)-2-HG leads to a state of blocked cellular differentiation and enhanced proliferation, hallmarks of cancer.[2][5]
Figure 1. Simplified signaling pathway of (R)-2-HG in cancer cells.
Quantitative Effects on Cellular Phenotypes
Studies using the human erythroleukemia cell line TF-1 have been instrumental in elucidating the effects of this compound. These cells are dependent on cytokines like GM-CSF for their proliferation and can be induced to differentiate in response to erythropoietin (EPO).[5]
| Experimental Condition | Observation | Reference |
| TF-1 cells + this compound (250-500 µM) | Cytokine-independent growth | [5] |
| TF-1 cells + this compound | Blocked differentiation in response to EPO | [5] |
| TF-1 cells + Tfmb-(S)-2-HG | No cytokine-independent growth or block of differentiation | [5] |
| TF-1 cells pre-treated with this compound (250 µM) | Increased trimethyl-H3K4 levels | [1] |
| TF-1 cells pre-treated with this compound (up to 500 µM) | No significant change in global 5hmC levels | [1] |
It is noteworthy that at concentrations sufficient to induce transformation, this compound did not necessarily cause a global decrease in 5hmC, suggesting that the inhibition of KDM5 enzymes might be a more sensitive or primary event in this context.[1]
Experimental Protocols
Cell Culture and Transformation Assay
-
Cell Line: Human erythroleukemia TF-1 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin/streptomycin, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Treatment: Cells are passaged in the presence of vehicle (DMSO), this compound (e.g., 250-500 µM), or Tfmb-(S)-2-HG (e.g., 250-500 µM) for a specified number of passages (e.g., a minimum of 4 passages are required to induce cytokine independence).[5]
-
Cytokine Withdrawal: After the pre-treatment period, cells are washed and resuspended in culture medium lacking GM-CSF.
-
Proliferation Assessment: Cell proliferation is measured at different time points using a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or by direct cell counting.
Figure 2. Experimental workflow for assessing TF-1 cell transformation.
Quantification of 5-hydroxymethylcytosine (5hmC)
-
Genomic DNA Extraction: Genomic DNA is isolated from treated and control cells using a standard DNA extraction kit.
-
LC-MS/MS Analysis: The total 5hmC content is measured by liquid chromatography-mass spectrometry (LC-MS). This involves the enzymatic digestion of DNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection and quantification of 5-hydroxymethyl-2'-deoxycytidine (5hmdC) relative to other deoxyribonucleosides.
Conclusion
This compound is a critical research tool that faithfully recapitulates the pro-leukemic effects of the oncometabolite (R)-2-HG. Its ability to promote cytokine-independent growth and block differentiation in cell models like TF-1 underscores its role in driving oncogenesis. The contrasting inactivity of its enantiomer, Tfmb-(S)-2-HG, despite being a more potent inhibitor of TET2, highlights the complex interplay of (R)-2-HG with multiple α-ketoglutarate-dependent dioxygenases. This enantiomer-specific activity provides a valuable paradigm for understanding the nuanced mechanisms of oncometabolite signaling and for the development of targeted cancer therapies. Future research may further dissect the relative contributions of different inhibited enzyme families to the diverse cancer phenotypes driven by (R)-2-HG.
References
- 1. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | >98% [smolecule.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of Tfmb-(R)-2-HG In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of Tfmb-(R)-2-HG with alternative molecules used in cancer research. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical probes and potential therapeutic agents for studies involving epigenetic modulation and cancer metabolism.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable analog of (R)-2-hydroxyglutarate (R-2-HG), an oncometabolite produced by cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes.[1][2] (R)-2-HG functions as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, a broad family of enzymes that play critical roles in epigenetic regulation and cellular metabolism.[1][3] By mimicking the effects of endogenous (R)-2-HG, this compound provides a valuable tool to investigate the downstream consequences of elevated (R)-2-HG levels in a controlled in vitro setting.
The primary on-target effect of this compound is the inhibition of α-KG-dependent dioxygenases, which include:
-
Histone Lysine Demethylases (KDMs): These enzymes are responsible for removing methyl groups from histone proteins, a key process in regulating gene expression. Inhibition of KDMs by this compound can lead to alterations in histone methylation patterns and subsequent changes in gene transcription.[3]
-
Ten-Eleven Translocation (TET) Family of Enzymes: TET enzymes are involved in DNA demethylation through the oxidation of 5-methylcytosine (5mC). Inhibition of TET enzymes by this compound can result in DNA hypermethylation, another critical epigenetic modification implicated in cancer development.[4]
-
Other α-KG-dependent dioxygenases: This diverse group of enzymes is involved in various other cellular processes, including collagen synthesis, hypoxia response, and fatty acid metabolism.
Comparative Analysis of this compound and Alternatives
Several alternative molecules are utilized to study the pathways affected by oncometabolites or to directly target the mutant enzymes that produce (R)-2-HG. This section compares the key characteristics of this compound with prominent alternatives.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activities of this compound and its alternatives against their respective targets. While specific IC50 values for this compound against a broad range of dioxygenases are not extensively published, its qualitative inhibitory effects on key enzyme families are noted.
| Compound | Target(s) | IC50 / Potency | Citation(s) |
| This compound | α-ketoglutarate-dependent dioxygenases (e.g., KDMs, TETs) | Competitive inhibitor. KDM5 enzymes are more sensitive than TET2. | [3][4] |
| Ivosidenib (AG-120) | Mutant IDH1 (R132H, R132C, R132G, R132L, R132S) | 8-13 nM | [5] |
| Enasidenib (AG-221) | Mutant IDH2 (R140Q, R172K) | 100 nM (R140Q), 400 nM (R172K) | [6] |
| AGI-5198 | Mutant IDH1 (R132H, R132C) | 70 nM (R132H), 160 nM (R132C) | [7] |
| Tfmb-(S)-2-HG | TET enzymes (more potent than (R)-2-HG), EglN prolyl hydroxylases | Potent TET2 inhibitor. | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.
Intracellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS
This protocol is adapted from established methods for the sensitive quantification of 2-HG enantiomers.[6][9][10]
a. Sample Preparation (Cell Lysates):
-
Culture cells to the desired density and treat with the compounds of interest for the specified duration.
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 80% methanol.
-
Lyse the cells by sonication or three freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
b. Derivatization (for chiral separation):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride in a mixture of dichloromethane and acetic acid.
-
Incubate the mixture at 70°C for 30 minutes to allow for derivatization.
-
Dry the derivatized sample completely.
c. LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized sample in a suitable mobile phase for injection.
-
Perform chromatographic separation on a chiral column (e.g., Astec CHIROBIOTIC R) using an appropriate gradient of mobile phases (e.g., ammonium acetate in water and acetonitrile).
-
Detect and quantify the D- and L-2-HG enantiomers using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled 2-HG as an internal standard for accurate quantification.
In Vitro Histone Demethylase Activity Assay
This protocol outlines a general method for assessing the activity of histone demethylases in the presence of inhibitors.[5][7][11][12]
a. Reaction Setup:
-
Prepare a reaction buffer containing HEPES, FeSO4, α-ketoglutarate, and ascorbate.
-
Add the recombinant histone demethylase enzyme (e.g., a KDM5 family member) to the reaction buffer.
-
Add the histone substrate, which can be a synthetic peptide corresponding to a specific methylated histone tail (e.g., H3K4me3) or purified histones.
-
Add this compound or the alternative inhibitor at various concentrations.
-
Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).
b. Detection of Demethylation:
-
Antibody-based methods (e.g., ELISA, Western Blot):
-
Stop the reaction by adding EDTA.
-
Use an antibody specific to the methylated form of the histone substrate to detect the remaining methylated substrate.
-
Alternatively, use an antibody specific to the demethylated product.
-
Quantify the signal using a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore.
-
-
Mass Spectrometry:
-
Stop the reaction and analyze the reaction mixture by MALDI-TOF or LC-MS to directly measure the mass change corresponding to the removal of methyl groups from the histone peptide substrate.
-
Leukemia Cell Differentiation Assay by Flow Cytometry
This protocol describes a method to assess the differentiation of leukemia cells in response to treatment.[13][14][15][16]
a. Cell Culture and Treatment:
-
Culture a leukemia cell line (e.g., TF-1, HL-60) in appropriate growth medium.
-
Treat the cells with this compound or an alternative compound for a period of several days (e.g., 4-7 days) to induce differentiation.
b. Antibody Staining:
-
Harvest the cells and wash with PBS containing a protein blocker (e.g., fetal bovine serum).
-
Resuspend the cells in a staining buffer.
-
Add fluorescently conjugated antibodies against cell surface markers of myeloid differentiation. A common panel includes:
-
CD11b: A marker of mature myeloid cells.
-
CD14: A marker for monocytes.
-
CD15: A marker for granulocytes.
-
CD34: A marker of hematopoietic progenitor cells, which should decrease with differentiation.
-
-
Incubate the cells with the antibodies on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
c. Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, collecting fluorescence signals for each marker.
-
Analyze the data to quantify the percentage of cells expressing each differentiation marker in the treated versus control populations. An increase in the expression of mature myeloid markers (CD11b, CD14, CD15) and a decrease in the progenitor marker (CD34) indicate induced differentiation.
Conclusion
This compound serves as a critical tool for elucidating the oncometabolic functions of (R)-2-HG in vitro. Its ability to competitively inhibit a range of α-ketoglutarate-dependent dioxygenases allows for the detailed study of downstream epigenetic and metabolic alterations. While direct, potent inhibitors of mutant IDH1 and IDH2, such as Ivosidenib and Enasidenib, offer a more targeted approach for inhibiting (R)-2-HG production, this compound is invaluable for dissecting the specific cellular consequences of elevated (R)-2-HG levels, independent of the mutant enzyme. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the on-target effects of these compounds and to further explore the intricate role of oncometabolites in cancer biology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 9. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Histone Demethylase Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. clinicsinoncology.com [clinicsinoncology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Flow Cytometry Assessment of CD26+ Leukemic Stem Cells in Peripheral Blood: A Simple and Rapid New Diagnostic Tool for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bdbiosciences.com [bdbiosciences.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Tfmb-(R)-2-HG
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the cell-permeable oncometabolite Tfmb-(R)-2-HG. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
While a specific Safety Data Sheet (SDS) for this compound is not currently available, a conservative approach based on the safety protocols for structurally similar compounds, such as trifluoromethylbenzyl derivatives, and the solvent Dimethyl Sulfoxide (DMSO) is crucial. A thorough risk assessment should be conducted before handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. Standard EN 166 (EU) or NIOSH (US) approved. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately using proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in solution with volatile solvents like DMSO, should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Step-by-Step Procedural Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
2. Preparation of Solutions:
-
All manipulations of the solid compound and preparation of solutions must be performed in a chemical fume hood.
-
This compound is often dissolved in DMSO. Due to DMSO's ability to facilitate skin absorption of other chemicals, extreme care must be taken to avoid skin contact.
-
Use appropriate labware and ensure it is clean and dry before use.
3. Experimentation:
-
Conduct all experiments involving this compound within a chemical fume hood.
-
Always wear the recommended PPE.
-
Avoid the creation of aerosols.
Emergency Procedures: Immediate Actions
In the event of accidental exposure or a spill, prompt and correct action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response:
-
Small Spills: For a small spill of a DMSO solution, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is essential to protect personnel and the environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Solutions in DMSO | Collect in a designated, sealed, and labeled container for hazardous liquid waste. Do not dispose of down the drain.[1] |
| Contaminated Labware (pipette tips, tubes, etc.) | Dispose of in a designated solid waste container for chemically contaminated items. |
| Contaminated PPE (gloves, etc.) | Remove and dispose of as hazardous waste immediately after handling the compound. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.[1]
By implementing these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
